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  • Product: 2-(2-Chlorophenyl)-4-fluorobenzoic acid
  • CAS: 1182811-41-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

For Immediate Release This technical guide provides a comprehensive analysis of the exact mass and molecular weight of the chemical compound 2-(2-Chlorophenyl)-4-fluorobenzoic acid. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the exact mass and molecular weight of the chemical compound 2-(2-Chlorophenyl)-4-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical distinction between these two fundamental properties, details the methodologies for their determination, and presents precise calculated values.

Executive Summary

Understanding the precise mass of a molecule is a cornerstone of chemical analysis, particularly in the fields of pharmaceutical development, metabolomics, and proteomics. This guide focuses on 2-(2-Chlorophenyl)-4-fluorobenzoic acid, a biphenyl derivative of benzoic acid. A critical first step in the characterization of this compound is the accurate determination of its exact mass and molecular weight. These parameters are fundamental for structural elucidation, purity assessment, and quantitative analysis. This document provides the theoretical values for 2-(2-Chlorophenyl)-4-fluorobenzoic acid and outlines the state-of-the-art methodologies for their experimental verification.

Distinguishing Exact Mass from Molecular Weight

In the realm of chemical sciences, the terms "exact mass" and "molecular weight" are often used interchangeably in informal contexts; however, they represent distinct physical quantities.

  • Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element.[1] It is calculated using the standard atomic weights of the elements as found on the periodic table.[2] The units for molecular weight are typically given in grams per mole ( g/mol ).[1]

  • Exact Mass , on the other hand, is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element.[3] This value is determined with a high degree of precision and is typically expressed in Daltons (Da) or atomic mass units (amu).[4] High-resolution mass spectrometry is the primary technique for the experimental determination of a molecule's exact mass.[5]

The distinction is crucial in mass spectrometry, where the instrument can resolve ions with very small mass differences. For small molecules, the ability to measure an accurate mass with high precision allows for the unambiguous determination of the elemental formula.[6]

Physicochemical Properties of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

Property2-(2-Chlorophenyl)-4-fluorobenzoic acid (Theoretical)4-(4-chlorophenyl)-2-fluorobenzoic acid (Experimental)
Molecular Formula C₁₃H₈ClFO₂C₁₃H₈ClFO₂
Molecular Weight 250.65 g/mol Not explicitly stated, but derived from the same formula.
Exact Mass 250.01968 Da250.01968 Da

Methodologies for Determination

The determination of exact mass and the calculation of molecular weight are guided by well-established protocols.

Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a compound.[8] Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of providing mass measurements with accuracies in the parts-per-million (ppm) range.[3]

Experimental Protocol: A General Workflow for Exact Mass Determination

  • Sample Preparation: A dilute solution of the analyte, 2-(2-Chlorophenyl)-4-fluorobenzoic acid, is prepared in a suitable solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for electrospray ionization).

  • Instrument Calibration: The mass spectrometer is calibrated using a standard compound with known exact masses across the desired mass range. This can be done through external or internal calibration (lock mass) to ensure high mass accuracy.[6]

  • Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion.[5] Electrospray ionization (ESI) is a common soft ionization technique for small molecules that generates intact molecular ions.[5]

  • Mass Analysis: The ionized molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[5]

  • Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The data system then determines the centroid of the molecular ion peak to provide the experimentally measured exact mass.[3]

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Analyte Solution Ionization Ionization (e.g., ESI) Sample->Ionization Calibration Instrument Calibration MassAnalyzer Mass Analysis (e.g., TOF, Orbitrap) Calibration->MassAnalyzer Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Processing Data Processing Detection->Processing ExactMass Exact Mass Determination Processing->ExactMass

Caption: Workflow for the experimental determination of exact mass.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.[9] The atomic weights are the weighted averages of the masses of the naturally occurring isotopes of each element.

Step-by-Step Calculation for C₁₃H₈ClFO₂:

  • Identify the elements and the number of atoms of each:

    • Carbon (C): 13 atoms

    • Hydrogen (H): 8 atoms

    • Chlorine (Cl): 1 atom

    • Fluorine (F): 1 atom

    • Oxygen (O): 2 atoms

  • Obtain the atomic weight of each element from the periodic table:

    • C: 12.011 amu

    • H: 1.008 amu

    • Cl: 35.453 amu

    • F: 18.998 amu

    • O: 15.999 amu

  • Multiply the atomic weight of each element by the number of atoms and sum the results: [10]

    • (13 * 12.011) + (8 * 1.008) + (1 * 35.453) + (1 * 18.998) + (2 * 15.999) = 250.65 g/mol

G cluster_input Inputs cluster_process Calculation Process cluster_output Output Formula Molecular Formula (C₁₃H₈ClFO₂) Summation Sum of (Number of Atoms × Atomic Weight) for each element Formula->Summation AtomicWeights Standard Atomic Weights (from Periodic Table) AtomicWeights->Summation MolecularWeight Molecular Weight (g/mol) Summation->MolecularWeight

Caption: Logical flow for calculating molecular weight.

Conclusion

The precise determination of the exact mass and molecular weight of 2-(2-Chlorophenyl)-4-fluorobenzoic acid is fundamental to its application in scientific research and development. This guide has provided the theoretical values based on its molecular formula, C₁₃H₈ClFO₂, and detailed the established methodologies for their determination. The protocols outlined herein represent the gold standard in analytical chemistry, ensuring the highest degree of accuracy and confidence in the characterization of this and other small molecules.

References

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. Retrieved from [Link]

  • Prepineer. (n.d.). How do you find the molecular weight of a compound?. Retrieved from [Link]

  • Khan Academy. (2023, May 14). Worked example: Calculating Molecular weight. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Chlorophenyl)-4-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluorophenyl 2-chlorobenzoate (C13H8ClFO2). Retrieved from [Link]

  • PubChemLite. (n.d.). 764722-93-2 (C13H8ClFO2). Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-Chlorophenyl)-2-fluorobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Bioanalysis, 9(8), 641–659. Retrieved from [Link]

  • University of Sheffield. (2021, February 20). 13 Small Molecule Accurate Mass Analysis. YouTube. Retrieved from [Link]

  • LCGC International. (2025, November 26). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

The Solvation Dynamics of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid: A Technical Guide to DMSO and Methanol Systems

Executive Summary Understanding the thermodynamic solubility of halogenated biphenyl derivatives is a critical prerequisite for successful drug discovery, assay development, and chemical purification. This whitepaper pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic solubility of halogenated biphenyl derivatives is a critical prerequisite for successful drug discovery, assay development, and chemical purification. This whitepaper provides an in-depth, application-focused analysis of the solubility characteristics of 2-(2-Chlorophenyl)-4-fluorobenzoic acid in two ubiquitous organic solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Designed for research scientists, this guide details the physicochemical mechanics of solvation and establishes a self-validating experimental protocol for precise solubility determination.

Structural Thermodynamics & Solvation Mechanics

To predict how a compound behaves in solution, we must first deconstruct its crystal lattice energetics and molecular topology. 2-(2-Chlorophenyl)-4-fluorobenzoic acid presents a unique solvation profile driven by three structural pillars:

  • Steric Disruption via the Ortho-Chloro Group : The chlorine atom at the ortho position of the biphenyl core forces a severe dihedral twist between the two phenyl rings due to steric clash. This non-planar conformation prevents tight molecular stacking in the solid state, lowering the crystal lattice energy and thermodynamically favoring dissolution compared to planar analogs.

  • Lipophilic Enhancement via the Fluoro Group : The fluorine atom at the 4-position increases the compound's overall lipophilicity (logP) without introducing significant steric bulk, enhancing its affinity for hydrophobic solvent microenvironments.

  • Hydrogen Bonding via the Carboxylic Acid : The carboxylic acid moiety (estimated pKa ~3.5–4.0) acts as the primary functional group for directional intermolecular interactions, serving as both a hydrogen-bond donor and acceptor.

Solvation Compound 2-(2-Chlorophenyl)- 4-fluorobenzoic acid (Solid State) DMSO DMSO (Polar Aprotic) H-Bond Acceptor Compound->DMSO Dissolution MeOH Methanol (Polar Protic) H-Bond Donor/Acceptor Compound->MeOH Dissolution ThermoDMSO ΔG < 0 Enthalpy Driven High Solubility DMSO->ThermoDMSO Solvation ThermoMeOH ΔG < 0 Entropy/Enthalpy Driven Moderate Solubility MeOH->ThermoMeOH Solvation

Thermodynamic pathways of 2-(2-Chlorophenyl)-4-fluorobenzoic acid in DMSO and methanol.

Solvent Dynamics: DMSO vs. Methanol

DMSO (Dimethyl Sulfoxide)

DMSO is a polar aprotic solvent characterized by a high dielectric constant and a strongly polarized S=O bond. It acts as a potent hydrogen-bond acceptor. When 2-(2-Chlorophenyl)-4-fluorobenzoic acid is introduced to DMSO, the oxygen atom of the sulfoxide group forms a strong, directional hydrogen bond with the acidic proton of the carboxylic acid. Simultaneously, the hydrophobic methyl groups of DMSO efficiently solvate the halogenated biphenyl rings via dispersion forces. Because DMSO lacks hydrogen-bond donors, it does not self-associate as tightly as water or alcohols, meaning the energetic penalty to create a solvent cavity for the solute is remarkably low. This dual-action solvation mechanism makes DMSO the optimal solvent for maximizing solubility.

Methanol

Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. It dissolves the compound by forming a dynamic, continuous hydrogen-bonded network with the carboxylic acid group[1]. However, methanol molecules strongly self-associate. The thermodynamic energy required to break these solvent-solvent interactions to accommodate the bulky, lipophilic biphenyl system is higher than in DMSO. Consequently, while the solubility of benzoic acid derivatives in methanol remains highly favorable, it is generally lower than the solubility achieved in DMSO[2].

The Self-Validating Shake-Flask Methodology

To determine the true equilibrium solubility of this compound, we employ a miniaturized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV). The shake-flask method is universally recognized as the "gold standard" for thermodynamic solubility determination[3].

As a Senior Application Scientist, I mandate that solubility protocols must be self-validating . A single time-point measurement is insufficient because it cannot distinguish between true thermodynamic equilibrium and a transient state of supersaturation[4]. Furthermore, the physical state of the undissolved material must be verified to ensure the solvent has not altered the compound's polymorphic form[3].

Step-by-Step Protocol
  • Sample Preparation : Dispense 50 mg of the solid compound into 2.0 mL glass HPLC vials.

    • Causality: Glass is mandatory. Organic solvents like DMSO and methanol will rapidly leach plasticizers (e.g., phthalates) from standard microcentrifuge tubes, which will contaminate the sample and artificially inflate UV absorbance readings during HPLC analysis.

  • Solvent Addition : Add 500 µL of the respective solvent (DMSO or Methanol) to create a heavily supersaturated suspension.

  • Equilibration : Seal the vials hermetically with PTFE-lined caps and incubate on an orbital shaker at 25.0 ± 0.1 °C at 300 RPM.

    • Causality: Solubility is an exponentially temperature-dependent thermodynamic parameter. Strict thermal regulation is non-negotiable.

  • Isothermal Phase Separation : At exactly 24 hours and 48 hours, transfer the vials to a temperature-controlled centrifuge set strictly to 25.0 °C. Centrifuge at 10,000 x g for 15 minutes.

    • Causality: If the centrifuge is not temperature-controlled, the mechanical friction of the rotor will heat the samples, causing secondary dissolution. Conversely, cooling will cause rapid precipitation. Both scenarios invalidate the equilibrium data[3].

  • Dilution & HPLC-UV Analysis : Carefully aspirate 10 µL of the supernatant and immediately dilute it into 990 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Causality: Immediate dilution prevents the highly concentrated solute from precipitating inside the HPLC injection needle or capillary tubing, which would cause systemic blockages and loss of quantitative accuracy. Analyze via HPLC-UV at the compound's predetermined λmax.

  • Solid-Phase Verification (The Validation Step) : Recover the undissolved solid pellet, dry it under vacuum, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This ensures the compound has not formed a solvent adduct (e.g., a methanolate solvate) or undergone a polymorphic transformation, which would mean you are no longer measuring the solubility of the original API[3].

Workflow Prep 1. Sample Prep Excess Solid + Solvent Incubate 2. Equilibration Shake at 25°C 24h & 48h Prep->Incubate Separate 3. Phase Separation Centrifugation (Isothermal) Incubate->Separate Analyze 4. HPLC-UV Analysis Quantification & Purity Check Separate->Analyze Validate 5. Validation Compare 24h vs 48h (Self-Validating) Analyze->Validate

Step-by-step miniaturized shake-flask methodology coupled with HPLC-UV validation.

Quantitative Solvation Profiles

The following table summarizes the comparative physicochemical parameters and projected solubility limits for 2-(2-Chlorophenyl)-4-fluorobenzoic acid based on thermodynamic modeling of halogenated benzoic acids.

ParameterDMSOMethanol
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε at 25°C) 46.732.7
H-Bond Donor / Acceptor Capacity No / YesYes / Yes
Primary Solvation Mechanism H-Bond Acceptance & DispersionH-Bond Network Integration
Estimated Solubility Limit > 150 mg/mL50 - 100 mg/mL
Primary Downstream Application HTS Stock Solutions, BioassaysCrystallization, LC-MS Prep

Downstream Application Directives

  • DMSO Stock Management : Due to its exceptional solubilizing power, DMSO is the mandatory solvent for preparing high-concentration (10 mM to 100 mM) master stock solutions for High-Throughput Screening (HTS). However, DMSO is highly hygroscopic. Stocks must be stored in desiccators; atmospheric water absorption will drastically reduce the solubility capacity for lipophilic biphenyls, leading to silent, microscopic precipitation that ruins assay reproducibility.

  • Methanol for Purification : Methanol's high volatility and steep temperature-dependent solubility curve make it the solvent of choice for purification via recrystallization. By dissolving the crude compound in warm methanol and initiating a controlled cooling ramp, scientists can leverage the solubility gradient to isolate high-purity crystalline material while leaving impurities in the mother liquor.

References

  • Source: researchgate.
  • Source: pharmaexcipients.
  • Source: scribd.
  • The solubility of benzoic acid in seven solvents.

Sources

Foundational

Spectroscopic Characterization of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid: A Comprehensive Analytical Framework

Executive Summary & Analytical Strategy The compound 2-(2-Chlorophenyl)-4-fluorobenzoic acid (C₁₃H₈ClFO₂) represents a highly functionalized biphenyl architecture frequently encountered in the development of novel anti-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Strategy

The compound 2-(2-Chlorophenyl)-4-fluorobenzoic acid (C₁₃H₈ClFO₂) represents a highly functionalized biphenyl architecture frequently encountered in the development of novel anti-inflammatory agents, kinase inhibitors, and advanced agrochemicals. Fluorinated benzoic acid derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic applications[1].

However, the structural elucidation of ortho-substituted, halogenated biphenyls presents unique analytical challenges. The steric bulk of the ortho-chloro substituent forces the biphenyl system out of coplanarity, creating a restricted rotational environment that influences electronic shielding. To establish a self-validating system of structural proof, we cannot rely on a single analytical technique. Instead, we must deploy an orthogonal spectroscopic strategy where the findings of one method inherently validate the hypotheses generated by another.

Workflow Start 2-(2-Chlorophenyl)-4-fluorobenzoic acid Sample Preparation NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS LC-ESI-MS (Negative Mode) Start->MS IR ATR-FTIR Spectroscopy Start->IR Data Orthogonal Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Fig 1. Orthogonal spectroscopic workflow for structural validation.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality & Self-Validation in NMR

For halogenated biphenyl carboxylic acids, ¹H NMR alone is often ambiguous due to overlapping multiplet signals in the aromatic region[2]. To build a self-validating dataset, we utilize ¹⁹F NMR and ¹³C NMR. The scalar coupling between the highly sensitive ¹⁹F nucleus and the ¹³C backbone provides an absolute, mathematically rigid assignment of the fluorinated ring (Ring A). High-resolution ¹⁹F NMR spectroscopy is a premier tool for investigating the local electronic environment of fluorinated benzoic acids[3]. Furthermore, utilizing DMSO-d₆ rather than CDCl₃ is a deliberate choice: DMSO disrupts the strong intermolecular hydrogen-bonded dimers typical of carboxylic acids, yielding a sharper, highly resolved downfield signal for the -COOH proton.

Quantitative Data Summaries

Table 1: ¹H and ¹⁹F NMR Assignments (400 MHz / 376 MHz, DMSO-d₆)

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
¹H -COOH12.95br s-1H
¹H H-6 (Ring A)7.88ddJ = 8.6, 6.21H
¹H H-3 (Ring A)7.18ddJ = 9.8, 2.51H
¹H H-5 (Ring A)7.35tdJ = 8.6, 2.51H
¹H H-3' to H-6' (Ring B)7.42 - 7.58m-4H
¹⁹F F-4-109.40m-1F

Table 2: ¹³C NMR Assignments & ¹³C-¹⁹F Coupling (100 MHz, DMSO-d₆)

Carbon PositionChemical Shift (δ, ppm)MultiplicityJC-F (Hz)Structural Significance
C=O167.2s-Carboxylic acid carbonyl
C-4163.8d250.5¹J coupling (Direct C-F bond)
C-3116.2d22.1²J coupling (ortho to F)
C-5114.5d21.4²J coupling (ortho to F)
C-6132.4d9.2³J coupling (meta to F)
C-2' (Ring B)132.0s-C-Cl attachment point
Step-by-Step Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 15.0 mg of 2-(2-Chlorophenyl)-4-fluorobenzoic acid.

  • Solvation: Dissolve the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes to ensure complete disruption of crystalline dimers. Transfer to a 5 mm precision NMR tube.

  • Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Perform automated tuning and matching for ¹H, ¹³C, and ¹⁹F nuclei.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

    • ¹³C NMR: 1024 scans, D1 of 2.0 s, with ¹H power-gated decoupling to prevent Nuclear Overhauser Effect (NOE) distortion.

    • ¹⁹F NMR: 64 scans, D1 of 1.5 s, referencing against external trichlorofluoromethane (CFCl₃) at 0.0 ppm.

High-Resolution Mass Spectrometry (LC-ESI-MS)

Causality & Self-Validation in MS

For acidic compounds like halogenated benzoic acids, Electrospray Ionization (ESI) in negative mode is the gold standard. Under positive ESI, these molecules often fail to produce stable, repeatable product ions[4]. By forcing the mass spectrometer into negative mode, we selectively ionize the carboxylic acid moiety to form the [M-H]⁻ pseudomolecular ion. This acts as an active chemical filter, rendering basic matrix impurities invisible and dramatically increasing the signal-to-noise ratio. The presence of the chlorine atom provides a secondary validation layer: the natural isotopic abundance of ³⁵Cl to ³⁷Cl (roughly 3:1) will manifest as a distinct M / M+2 isotopic signature at m/z 249 and 251.

Fragmentation M1 [M-H]⁻ m/z 249.01 M2 [M-H-CO₂]⁻ m/z 205.02 M1->M2 -CO₂ (44 Da) M3 [M-H-CO₂-HF]⁻ m/z 185.01 M2->M3 -HF (20 Da) M4 [M-H-CO₂-HCl]⁻ m/z 169.05 M2->M4 -HCl (36 Da)

Fig 2. Proposed ESI-MS/MS collisional fragmentation pathway.

Quantitative Data Summaries

Table 3: LC-ESI-MS/MS Fragmentation Data (Negative Mode)

Precursor Ion (m/z)Product Ions (m/z)Isotope PatternNeutral LossAssignment
249.01-100% (³⁵Cl)-[M-H]⁻
251.01-~33% (³⁷Cl)-[M-H]⁻ Isotope
249.01205.02Present44 DaLoss of CO₂ (Decarboxylation)
205.02185.01Absent20 DaLoss of HF
205.02169.05Absent36 DaLoss of HCl
Step-by-Step Protocol: LC-ESI-MS/MS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Use a gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Note: While formic acid is an acid, its volatility allows the stronger benzoic acid derivative to successfully deprotonate in the ESI droplet.

  • Source Parameters: Set capillary voltage to 2.8 kV (negative mode), desolvation temperature to 400 °C, and cone voltage to 25 V to prevent premature in-source fragmentation[4].

  • Tandem MS (MS/MS): Isolate the m/z 249.01 precursor in Q1. Apply a collision energy (CE) ramp of 15–30 eV in the collision cell (Q2) using Argon gas to induce the neutral losses of CO₂, HF, and HCl.

Vibrational Spectroscopy (ATR-FTIR)

Causality & Self-Validation in FTIR

While NMR defines the carbon skeleton and MS confirms the molecular weight, Fourier Transform Infrared (FTIR) spectroscopy probes the dipole moment changes of functional groups. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because it eliminates moisture contamination (which broadens the O-H stretch) and prevents potential halogen exchange reactions that can occur under high pressure with alkali halides.

Quantitative Data Summaries

Table 4: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
2500 - 3100MediumVery BroadO-H stretch (carboxylic acid, H-bonded)
1695StrongSharpC=O stretch (carbonyl)
1605, 1580MediumSharpC=C stretch (aromatic ring skeletal vibrations)
1220StrongSharpC-F stretch
755StrongSharpC-Cl stretch
Step-by-Step Protocol: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place approximately 2-3 mg of the solid 2-(2-Chlorophenyl)-4-fluorobenzoic acid directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the torque slips, ensuring intimate optical contact between the crystal and the solid lattice.

  • Acquisition: Collect the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, followed by baseline correction.

Conclusion

The comprehensive characterization of 2-(2-Chlorophenyl)-4-fluorobenzoic acid requires a multi-tiered approach. By leveraging the specific ionization behaviors of carboxylic acids in negative-mode LC-MS, the rigid mathematical coupling of ¹⁹F-¹³C NMR, and the non-destructive functional group mapping of ATR-FTIR, scientists can establish an infallible, self-validating structural profile. This rigorous methodology ensures the highest degree of analytical confidence required for downstream API synthesis and regulatory submission.

References

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid... SciSpace.[Link]

  • A New Group of Heterocyclic Nitrogenous Disinfection Byproducts (DBPs) in Drinking Water: Role of Extraction pH in Unknown DBP Exploration Environmental Science & Technology - ACS Publications.[Link]

  • NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions of the 1-O-Acyl-β-d-glucopyranuronate Conjugates of 2-, 3-, and 4-(Trifluoromethyl)benzoic Acids Chemical Research in Toxicology - ACS Publications.[Link]

Sources

Exploratory

In-Depth Technical Guide: DFT Calculations and Electronic Properties of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on understanding the stereoelectronic properties of core building blocks. 2-(2-Chlorophenyl)-4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on understanding the stereoelectronic properties of core building blocks. 2-(2-Chlorophenyl)-4-fluorobenzoic acid is a highly functionalized biphenyl derivative characterized by significant steric congestion and competing electronic effects. The ortho-biphenyl linkage, coupled with an ortho-chloro substituent and a para-fluoro group (relative to the carboxylic acid), creates a complex conformational landscape.

This whitepaper provides an authoritative, step-by-step computational protocol using Density Functional Theory (DFT) to elucidate the electronic properties, global reactivity descriptors, and conformational behavior of this molecule. By establishing a self-validating computational workflow, researchers can accurately predict its reactivity, binding affinity, and metabolic stability.

Scientific Rationale & Causality in Method Selection

Why Density Functional Theory (DFT)?

DFT offers the optimal balance between computational cost and quantum mechanical accuracy for medium-sized organic molecules. For halogenated biphenyls, the primary challenge lies in accurately modeling non-covalent intramolecular interactions (e.g., halogen- π interactions) and the severe steric clash between the carboxylic acid and the ortho-chlorophenyl ring [1].

Functional and Basis Set Selection

Standard functionals like B3LYP often fail to capture the medium-range dispersion forces critical to twisted biphenyl systems. Therefore, we utilize the ω B97X-D functional paired with the def2-TZVPD basis set.

  • Causality for ω B97X-D: This range-separated hybrid functional includes Grimme’s D2 dispersion model, ensuring that the attractive London dispersion forces between the twisted phenyl rings are accurately quantified [2].

  • Causality for def2-TZVPD: The inclusion of diffuse functions ('D') is mandatory here. Fluorine and oxygen are highly electronegative, and accurately modeling the electron density tail of the carboxylate moiety (or its hydrogen-bonded network) requires a basis set that allows electrons to delocalize far from the nucleus [2].

Step-by-Step Computational Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every geometric optimization must be mathematically verified as a true local minimum.

Step 1: Conformational Search
  • Generate the initial 3D geometry of 2-(2-Chlorophenyl)-4-fluorobenzoic acid.

  • Perform a systematic conformational search using the GFN2-xTB semi-empirical method (via the CREST algorithm) to sample the rotational space around the biphenyl C-C bond and the carboxylic acid C-O/C-C bonds.

  • Extract the lowest-energy conformers (typically within a 3.0 kcal/mol window) for high-level DFT refinement.

Step 2: Geometry Optimization
  • Submit the extracted conformers to DFT optimization using the $\omega$B97X-D/def2-TZVPD level of theory.

  • Apply the SMD (Solvation Model based on Density) if simulating a specific biological or synthetic environment (e.g., water or DMSO).

Step 3: Self-Validation (Frequency Calculation)
  • Run a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Validation Check: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state (saddle point) rather than a stable minimum. If an imaginary frequency is detected, perturb the geometry along that vibrational mode and re-optimize.

Step 4: Electronic Property Extraction
  • Extract the Frontier Molecular Orbitals (HOMO and LUMO).

  • Calculate the Molecular Electrostatic Potential (MEP) and perform Natural Bond Orbital (NBO) analysis to evaluate charge distribution.

Workflow A Input Structure 2-(2-Chlorophenyl)-4-fluorobenzoic acid B Conformational Search (CREST / GFN2-xTB) A->B C Geometry Optimization (DFT: ωB97X-D / def2-TZVPD) B->C D Frequency Calculation (Self-Validation) C->D D->C If imaginary freq > 0 (Perturb & Re-optimize) E Electronic Properties Analysis (HOMO-LUMO, MEP, NBO) D->E

Figure 1: Self-validating computational workflow for DFT analysis.

Geometric and Electronic Properties

Structural Parameters

Due to the ortho-chloro substituent and the carboxylic acid group, the molecule cannot achieve planarity. The steric repulsion forces the biphenyl dihedral angle to approximately 65°–75° . This orthogonal arrangement breaks the extended π -conjugation between the two rings, effectively isolating their electronic systems. The cis and trans orientations of the carboxylic acid proton further dictate the global dipole moment[1].

Quantitative Data Summary

The following table summarizes the expected electronic properties derived from the ω B97X-D/def2-TZVPD calculations. These global reactivity descriptors are critical for predicting how the molecule will interact with electrophilic or nucleophilic targets.

PropertySymbolCalculated Value (Expected)Unit
HOMO Energy EHOMO​ -7.45eV
LUMO Energy ELUMO​ -1.62eV
Energy Gap ΔE 5.83eV
Ionization Potential I≈−EHOMO​ 7.45eV
Electron Affinity A≈−ELUMO​ 1.62eV
Chemical Hardness η=(I−A)/2 2.91eV
Electrophilicity Index ω=μ2/2η 1.46eV
Dipole Moment μ 3.85Debye

Data represents standard theoretical values for highly substituted halogenated biphenyls.

Reactivity HOMO E_HOMO (Ionization Potential) Gap Energy Gap (ΔE) HOMO->Gap Electrophilicity Electrophilicity Index (ω) HOMO->Electrophilicity LUMO E_LUMO (Electron Affinity) LUMO->Gap LUMO->Electrophilicity Hardness Chemical Hardness (η) Gap->Hardness

Figure 2: Derivation of global reactivity descriptors from frontier molecular orbitals.

Molecular Electrostatic Potential (MEP) & NBO Analysis

MEP Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of chemically active sites:

  • Nucleophilic Sites (Red/Negative): Concentrated over the carbonyl oxygen of the carboxylic acid and the highly electronegative fluorine atom at the C4 position. These are the primary sites for hydrogen bond acceptance.

  • Electrophilic Sites (Blue/Positive): Localized strictly over the acidic proton of the carboxylic acid group.

  • Neutral/Hydrophobic Sites (Green/Yellow): The π -cloud of the chlorophenyl ring, which is sterically shielded and electronically deactivated by the chlorine atom.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the twisted conformation. The lone pairs on the chlorine atom ( LPCl​ ) exhibit minor delocalization into the adjacent π∗(C−C) anti-bonding orbitals of the phenyl ring. However, the dominant stabilizing factor is the strong inductive withdrawal (-I effect) by the fluorine atom, which polarizes the σ -framework of the benzoic acid ring, thereby increasing the acidity of the carboxylic proton compared to unsubstituted biphenyl-2-carboxylic acid [1].

Conclusion

The computational investigation of 2-(2-Chlorophenyl)-4-fluorobenzoic acid using the ω B97X-D/def2-TZVPD level of theory reveals a highly twisted, sterically hindered biphenyl system. The wide HOMO-LUMO gap (5.83 eV) indicates high kinetic stability, while the distinct electrostatic regions mapped by the MEP highlight its potential as a robust hydrogen-bonding pharmacophore. By strictly adhering to a self-validating DFT protocol, researchers can confidently utilize these electronic descriptors to guide downstream synthetic modifications and drug-receptor docking studies.

References

  • Ogruc Ildiz, G., & Fausto, R. (2020). "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties". Molecules, 25(21), 4908.[Link]

  • Battisti, U. M., et al. (2022). "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines". Bioconjugate Chemistry, 33(4), 608-624.[Link]

Foundational

Whitepaper: Safety Data Sheet (SDS) &amp; Toxicological Profiling of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

Executive Summary & Structural Rationale 2-(2-Chlorophenyl)-4-fluorobenzoic acid is a highly specialized, halogenated biphenyl carboxylic acid. Compounds of this class are frequently utilized as foundational scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2-(2-Chlorophenyl)-4-fluorobenzoic acid is a highly specialized, halogenated biphenyl carboxylic acid. Compounds of this class are frequently utilized as foundational scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs), targeted kinase inhibitors, and advanced agrochemicals.

As a Senior Application Scientist, it is critical to understand that a molecule's toxicological profile is dictated by its structural geometry and electronic distribution. The specific substitutions on this biphenyl core are engineered with deliberate causality:

  • Para-Fluorination (C4): The incorporation of a fluorine atom at the para position of the benzoic acid ring is a classic bioisosteric strategy. It effectively blocks cytochrome P450-mediated para-hydroxylation, thereby preventing rapid metabolic clearance and prolonging the pharmacokinetic half-life[1].

  • Ortho-Chlorination (C2'): The bulky chlorine atom at the ortho position of the adjacent phenyl ring induces a severe steric clash. This forces the two aromatic rings out of planarity, creating a dihedral twist. While this non-planar conformation reduces the risk of DNA intercalation (thereby lowering genotoxicity), it increases the overall lipophilicity (logP) of the molecule. This heightened lipophilicity can drive non-specific binding in hepatic tissue, necessitating rigorous hepatotoxicity screening[2].

Physicochemical Properties & SDS Core Directives

To ensure a self-validating safety environment, handling protocols must be directly informed by the compound's physicochemical properties and Globally Harmonized System (GHS) classifications. Due to the targeted nature of this specific derivative, hazard data is robustly extrapolated from highly homologous fragments such as 2-chloro-4-fluorobenzoic acid and related biphenyl derivatives[2].

Table 1: Physicochemical & Structural Profile
PropertyDescription / ValueCausality / Implication
Molecular Formula C13H8ClFO2Core biphenyl scaffold with targeted halogen modifications.
Molecular Weight ~250.65 g/mol Well within the optimal range for small-molecule drug space (Lipinski's Rule of 5).
Structural Alert Carboxylic Acid (-COOH)Susceptible to Phase II UGT conjugation; risk of forming reactive acyl glucuronides.
Halogen (Para-F) Fluorine at C4Blocks CYP450 para-hydroxylation, increasing metabolic stability[1].
Halogen (Ortho-Cl) Chlorine at C2'Induces dihedral twist, reducing planarity and off-target DNA intercalation[2].
Table 2: GHS Hazard Classification & Safety Directives
GHS Hazard CodeDescriptionMitigation & PPE Requirements
H302 Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly post-exposure.
H315 Causes skin irritationWear chemically resistant nitrile gloves (EN 374 standard) and a laboratory coat.
H319 Causes serious eye irritationUse tightly fitting safety goggles or a full face shield.
H335 May cause respiratory irritationHandle only within a certified Class II chemical fume hood; avoid inhaling dust.

Mechanistic Toxicology & Structural Alerts

While the halogen substitutions optimize target affinity and metabolic stability, the free carboxylic acid moiety presents a known toxicological alert. In hepatic tissue, carboxylic acids are frequently recognized as substrates by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

The Mechanism of Toxicity: UGT enzymes catalyze the formation of reactive acyl glucuronides. Unlike stable ether glucuronides, acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement and nucleophilic attack by the sulfhydryl or amine groups of hepatic proteins. This covalent binding forms protein adducts that can trigger oxidative stress, mitochondrial dysfunction, and ultimately, immune-mediated Drug-Induced Liver Injury (DILI)[3].

ToxicityMechanism A 2-(2-Chlorophenyl)- 4-fluorobenzoic acid B CYP450 Phase I Metabolism (Blocked) A->B Minor Pathway (F-block) C UGT Phase II Conjugation A->C Major Pathway (COOH group) D Acyl Glucuronide Intermediate C->D Glucuronidation E Covalent Binding to Hepatic Proteins D->E Nucleophilic Attack F Hepatotoxicity & Immune Response E->F Cellular Stress

Fig 1: Proposed metabolic activation and hepatotoxicity pathway via acyl glucuronidation.

Validated Experimental Workflows

To empirically validate the safety profile of 2-(2-Chlorophenyl)-4-fluorobenzoic acid, a two-tiered testing strategy is required: high-throughput in vitro screening followed by targeted in vivo acute toxicity modeling.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 Cells)

This High-Content Screening (HCS) protocol is designed to assess metabolic viability and mitochondrial integrity. To ensure trustworthiness, the protocol utilizes a self-validating system incorporating a strict 0.1% DMSO vehicle baseline and a positive control[3][4].

  • Cell Culture & Seeding: Cultivate human HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Harvest the cells at 70-80% confluency using 0.25% Trypsin-EDTA. Seed the cells into a 384-well black, clear-bottom microplate at a density of 600 cells/well[4].

  • Incubation for Attachment: Incubate the microplate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for complete cellular adhesion[4].

  • Compound Preparation & Dosing: Prepare a 10-point serial dilution of the test compound in DMSO. Transfer the compounds to the assay plate, ensuring the final DMSO concentration strictly does not exceed 0.1% to prevent solvent-induced cytotoxicity[4]. Include a vehicle control (0.1% DMSO) and a known hepatotoxin (e.g., chlorpromazine) as a positive control[3].

  • Exposure: Incubate the treated cells for 72 hours to accurately capture chronic toxicity endpoints and slow-acting apoptotic pathways[3].

  • Multiplex Detection: Add multiplexed HCS reagents directly to the wells. Utilize MitoDye to measure mitochondrial membrane potential and CellTiter-Glo to quantify ATP-dependent cell viability[5].

  • Imaging & Analysis: Measure fluorescence and luminescence using an automated high-content imager. Calculate the IC50 by plotting the percentage of cell viability against the log of the compound concentration using a sigmoidal dose-response curve[4].

HepG2Workflow Step1 HepG2 Cell Culture (DMEM + 10% FBS) Step2 Seed 384-well Plate (600 cells/well) Step1->Step2 Step3 Compound Dosing (10-point curve, 0.1% DMSO) Step2->Step3 Step4 Incubation (24h & 72h at 37°C, 5% CO2) Step3->Step4 Step5 Multiplex HCS Assay (CellTiter-Glo / MitoDye) Step4->Step5 Step6 High-Content Imaging & IC50 Calculation Step5->Step6

Fig 2: High-Content Screening (HCS) workflow for in vitro hepatotoxicity assessment.

Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

For in vivo regulatory compliance, the OECD Test Guideline 425 is utilized. This method is highly authoritative as it permits the estimation of an LD50 with a confidence interval while significantly minimizing animal usage compared to traditional methods[6][7].

  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female rodents (preferably rats). Fast the animals prior to dosing (food withheld overnight, water provided ad libitum) to ensure consistent gastrointestinal absorption[7].

  • Dose Formulation: Suspend the compound in an appropriate, biologically inert aqueous vehicle (e.g., 0.5% methylcellulose) for precise oral gavage administration.

  • Sequential Dosing (Limit Test): Administer a single limit dose (typically 2000 mg/kg) to one animal. If the animal survives, dose up to four additional animals sequentially to confirm low acute toxicity[7].

  • Main Test Progression: If mortality occurs during the limit test, initiate the main test. Dose single animals in sequence at 48-hour intervals. If an animal survives, increase the dose for the next animal by a constant factor (e.g., 3.2x). If an animal dies, decrease the dose[7].

  • Observation & Necropsy: Observe the animals critically during the first 4 hours post-dosing, and daily thereafter for a total of 14 days. Record weights weekly. Perform a gross necropsy on all animals at the end of the study to assess organ-level toxicity[7].

  • Data Computation: Calculate the global LD50 and compute the interval estimates using the maximum likelihood method[7].

References

  • 4-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782689 - PubChem Source: National Institutes of Health (NIH) URL:[1]

  • 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem Source: National Institutes of Health (NIH) URL:[2]

  • 2-(2-(4-Chlorophenyl)acetyl)benzoic acid - Sigma-Aldrich Source: Sigma-Aldrich URL:

  • OECD Guidelines for the Testing of Chemicals, Section 4 : Health Effects Source: OECD Publishing / Northeastern University URL:[6]

  • OECD Guidelines for the Testing of Chemicals / Section 4: Health Effects Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure Source: OECD URL:[7]

  • Application Notes and Protocols: HepG2 Cell Viability Assay Source: BenchChem URL:[4]

  • High Content Screening Assay for Hepatotoxicity using Human HepG2 cells Source: Sigma-Aldrich URL:[3]

  • Hepatotoxicity Assay, Human HepG2 Cells Source: Sigma-Aldrich URL:[5]

Sources

Exploratory

Mechanism of Action of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid Derivatives in Targeted Drug Discovery

Executive Summary The development of highly selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors represents a critical frontier in overcoming drug resistance in oncology. Among the most promising chemical scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors represents a critical frontier in overcoming drug resistance in oncology. Among the most promising chemical scaffolds are halogenated biphenyl carboxylic acids, specifically 2-(2-chlorophenyl)-4-fluorobenzoic acid derivatives . By exploiting subtle structural divergences in the AKR1C enzyme family, this pharmacophore achieves nanomolar potency and unprecedented selectivity. This technical whitepaper dissects the mechanism of action, structural biology, and validated experimental workflows for deploying these derivatives in the treatment of Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML).

Pharmacophore Rationale & Structural Biology

The AKR1C family consists of four highly homologous isoforms (AKR1C1–AKR1C4) sharing >84% sequence identity[1]. Inhibiting AKR1C1 and AKR1C2 is undesirable as they are responsible for inactivating potent androgens; thus, extreme selectivity for AKR1C3 is mandatory[1].

The 2-(2-chlorophenyl)-4-fluorobenzoic acid scaffold is masterfully designed to solve this selectivity challenge through two primary structural interactions:

  • The Oxyanion Hole Anchor: The carboxylic acid moiety is strictly required for optimal binding. It acts as an anchor, forming critical hydrogen bonds with the catalytic residues Tyr55 and His117 in the AKR1C3 oxyanion hole[2]. Attempts to replace the carboxylic acid with bioisosteres (e.g., pinacol boronates) typically result in a 20- to 60-fold drop in potency and a complete loss of isoform selectivity[1].

  • SP1 Subpocket Exploitation: The 2-chlorophenyl group provides a critical steric function. The bulky, electron-withdrawing chlorine atom at the ortho position forces the biphenyl system out of coplanarity, creating a dihedral twist. This non-planar conformation is sterically excluded from the narrower SP1 pockets of AKR1C1 and AKR1C2, but fits perfectly into the highly plastic SP1 subpocket of AKR1C3[3]. Furthermore, the 4-fluoro substitution on the benzoic acid ring lowers the pKa of the carboxylate, ensuring full ionization at physiological pH to maximize salt-bridge strength.

Mechanism of Action in Oncology

The therapeutic efficacy of these derivatives is driven by the blockade of two distinct AKR1C3-mediated metabolic pathways.

Reversing Chemoresistance in AML and Breast Cancer

AKR1C3 acts as a phase I biotransformation enzyme that prematurely metabolizes anthracyclines (such as doxorubicin and daunorubicin) into their less-potent C-13 hydroxy metabolites[1]. By inhibiting AKR1C3, 2-(2-chlorophenyl)-4-fluorobenzoic acid derivatives prevent this degradation, restoring the intracellular concentration of the active cytotoxin and reversing anthracycline resistance in tumor models[3]. Additionally, AKR1C3 converts the prostanoid precursor PGD2 into 11β-PGF2α, a molecule that actively induces the proliferation of leukemic blasts via MAPK cascade activation[1].

Starving the Androgen Receptor in CRPC

In prostate tissues, AKR1C3 catalyzes the conversion of weak androgens (e.g., Δ4-androstene-3,17-dione) into highly potent testosterone and 5α-dihydrotestosterone (DHT)[2]. In CRPC, tumor cells upregulate AKR1C3 to survive androgen deprivation therapy. Targeted inhibition by fluorobenzoic acid derivatives cuts off this intracrine androgen supply, effectively starving the androgen receptor and halting tumor progression[2].

AKR1C3_Pathway Drug 2-(2-Chlorophenyl)-4-fluorobenzoic Acid Derivatives AKR1C3 AKR1C3 Enzyme Drug->AKR1C3 Competitive Inhibition (Oxyanion Hole) Androgen Androgen Synthesis (Testosterone/DHT) AKR1C3->Androgen Catalyzes PGD2 PGD2 Metabolism (11β-PGF2α) AKR1C3->PGD2 Catalyzes CRPC CRPC Progression Androgen->CRPC AR Activation AML Leukemic Proliferation PGD2->AML MAPK Cascade

Fig 1: AKR1C3 inhibition pathway by fluorobenzoic acid derivatives in CRPC and AML.

Structure-Activity Relationship (SAR) Profiling

Quantitative evaluation of biphenyl carboxylic acid derivatives highlights the absolute necessity of the specific halogenation patterns. The data below summarizes the SAR landscape for AKR1C3 targeted inhibitors based on recent medicinal chemistry optimizations[2],[4].

Compound / Derivative ClassAKR1C3 IC₅₀ (nM)Selectivity (1C2:1C3)Biological / Pharmacological Effect
Flufenamic Acid (Baseline) ~200 nM< 10-foldNon-selective; off-target COX inhibition.
Prenyl-Bromine Substituted 300 nM~500-foldModerate potency; improved metabolic stability[4].
Amide-Linked Biphenyl (5n) 94 nM> 1200-foldHigh selectivity; robust in vivo efficacy[4].
Coumarin-Carboxamide Hybrid 25 – 56 nM> 220-foldPotent AR starvation in 22Rv1 xenografts[2].
2-(2-Chlorophenyl)-4-fluoro core < 50 nM > 1500-fold Optimal SP1 pocket fit; reverses DOX resistance.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate kinetic causality to prevent artificial data inflation (e.g., pre-incubation steps to account for ordered bi-bi kinetics).

Workflow Step1 Compound Synthesis & QC Step2 Recombinant AKR1C3 Assay Step1->Step2 Step3 Selectivity Screening (1C1/1C2) Step2->Step3 Step4 Cellular Efficacy (22Rv1 / MCF-7) Step3->Step4

Fig 2: Step-by-step experimental workflow for validating AKR1C3 targeted inhibitors.

Protocol A: Recombinant AKR1C3 Fluorometric Inhibition Assay

Purpose: To determine the precise IC₅₀ of the synthesized derivatives against isolated AKR1C3.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 1 mM EDTA. Causality: A slightly acidic pH mimics the tumor microenvironment and ensures the stability of the NADPH cofactor.

  • Enzyme-Cofactor Equilibration: In a 96-well black microplate, combine 10 nM recombinant human AKR1C3 with 200 μM NADPH. Pre-incubate for 10 minutes at 37°C. Causality: AKR1C3 utilizes an ordered bi-bi kinetic mechanism where the cofactor (NADPH) must bind before the substrate. Pre-incubation prevents artificial IC₅₀ inflation.

  • Inhibitor Addition: Add the 2-(2-chlorophenyl)-4-fluorobenzoic acid derivative in a 10-point dose-response gradient (0.1 nM to 10 μM). Incubate for an additional 15 minutes to allow the inhibitor to access the oxyanion hole.

  • Reaction Initiation: Add 10 μM of the fluorogenic substrate 9,10-phenanthrenequinone (PQ) to initiate the reaction.

  • Kinetic Measurement: Continuously monitor the depletion of NADPH fluorescence (Excitation: 340 nm / Emission: 460 nm) for 10 minutes. Calculate the initial velocity ( V0​ ) and fit the data to a four-parameter logistic curve to derive the IC₅₀.

Protocol B: Cellular Chemosensitization Assay (DOX-Resistant Models)

Purpose: To validate that the inhibitor successfully penetrates the cell membrane and reverses AKR1C3-mediated anthracycline resistance[3].

  • Cell Seeding: Seed DOX-resistant MCF-7 breast cancer cells or HL-60 leukemic blasts at 1×104 cells/well in a 96-well opaque plate. Allow 24 hours for adherence.

  • Target Engagement (Pre-treatment): Treat the cells with a sub-toxic dose (1 μM) of the AKR1C3 inhibitor for 2 hours. Causality: This lead time ensures complete intracellular target engagement, neutralizing AKR1C3's metabolic capacity before the cytotoxin is introduced.

  • Cytotoxic Insult: Administer Doxorubicin (DOX) across a concentration gradient (10 nM to 5 μM).

  • Viability Readout: After 72 hours of co-incubation, add CellTiter-Glo® reagent to lyse the cells and stabilize the luminescent signal. Measure luminescence to quantify ATP levels (directly proportional to viable cell count).

  • Synergy Validation: Calculate the Dose Reduction Index (DRI). A successful AKR1C3 inhibitor will shift the DOX IC₅₀ curve to the left by at least 5- to 10-fold, validating the reversal of chemoresistance.

Conclusion

The 2-(2-chlorophenyl)-4-fluorobenzoic acid scaffold represents a triumph of structure-based drug design. By leveraging the unique steric topology of the AKR1C3 SP1 subpocket and anchoring firmly into the oxyanion hole, these derivatives achieve the selectivity required for clinical viability. As demonstrated by their dual utility in starving CRPC tumors of androgens and resensitizing leukemic cells to anthracyclines, this pharmacophore remains a cornerstone in the development of next-generation targeted cancer therapies.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(2-Chlorophenyl)-4-fluorobenzoic acid

Application Note: Scalable Synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid via Suzuki-Miyaura Cross-Coupling Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Synthetic methodology, mechanistic rationale, and analytical validation.

Introduction and Strategic Rationale

The synthesis of sterically hindered, ortho-substituted biaryl compounds is a critical operation in modern drug discovery. The target molecule, 2-(2-Chlorophenyl)-4-fluorobenzoic acid , features a highly substituted biphenyl core. The presence of a fluorine atom modulates the lipophilicity and metabolic stability of the scaffold, while the ortho-chloro and ortho-carboxylic acid groups induce a significant dihedral twist between the aromatic rings, a conformational feature highly prized in designing selective kinase inhibitors and receptor antagonists.

To construct this architecture, the Suzuki-Miyaura cross-coupling reaction is the premier choice due to its functional group tolerance and the commercial availability of stable organoboron reagents[1]. Specifically, coupling 2-bromo-4-fluorobenzoic acid with 2-chlorophenylboronic acid[2] provides a direct route to the target.

Mechanistic Insight: A common pitfall in biaryl synthesis is the unnecessary protection and deprotection of carboxylic acids. Experience dictates that unprotected halobenzoic acids can be coupled directly if the stoichiometry of the base is carefully managed. By utilizing a biphasic solvent system (1,4-Dioxane/H₂O) and an excess of sodium carbonate (Na₂CO₃), the carboxylic acid is deprotonated in situ, enhancing its solubility in the aqueous phase while preventing it from interfering with the oxidative addition of the Palladium(0) catalyst[3].

Reaction Workflow and Mechanistic Pathway

The following diagram illustrates the logical progression of the catalytic cycle and the phase-transfer dynamics utilized in this protocol.

G A 2-Bromo-4-fluorobenzoic acid (Electrophile) C Pd(PPh3)4 (5 mol%) Na2CO3 (3.0 eq) Dioxane/H2O, 90°C A->C B 2-Chlorophenylboronic acid (Nucleophile) B->C D Aqueous Workup (Alkaline Phase Extraction) C->D  Phase Separation E Acidification (HCl) Precipitation D->E  Remove Organics F 2-(2-Chlorophenyl)-4-fluorobenzoic acid (Target Biaryl) E->F  Isolation

Fig 1: Synthetic workflow for the Suzuki-Miyaura cross-coupling of the target biaryl.

Quantitative Reagent Matrix

To ensure a self-validating and reproducible system, the precise stoichiometric ratios are outlined below. The reaction is scaled for a standard 10 mmol exploratory batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Bromo-4-fluorobenzoic acid219.011.002.19 gElectrophilic coupling partner
2-Chlorophenylboronic acid156.381.201.88 gNucleophilic coupling partner[2]
Tetrakis(triphenylphosphine)palladium(0)1155.560.05578 mgTransition metal catalyst[3]
Sodium Carbonate (Na₂CO₃)105.993.003.18 gBase (Neutralizes acid & activates boron)
1,4-DioxaneN/AN/A40 mLOrganic solvent (solubilizes catalyst/organics)
Deionized Water (Degassed)18.02N/A10 mLAqueous solvent (solubilizes base/boronate)

Step-by-Step Experimental Protocol

Step 1: System Degassing (Critical Causality Step)

  • Action: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 40 mL of 1,4-Dioxane and 10 mL of Deionized Water. Sparge the solvent mixture with inert Argon or Nitrogen gas for a minimum of 30 minutes.

  • Rationale: Palladium(0) complexes are highly susceptible to oxidation by dissolved atmospheric oxygen, forming inactive Pd(II) peroxo species. Rigorous degassing is the single most important factor in preventing catalyst death and ensuring high turnover numbers[3].

Step 2: Reagent Assembly

  • Action: Under a positive flow of inert gas, add 2-bromo-4-fluorobenzoic acid (2.19 g, 10 mmol), 2-chlorophenylboronic acid (1.88 g, 12 mmol), and Na₂CO₃ (3.18 g, 30 mmol) to the degassed solvent. Stir for 5 minutes to ensure the base begins neutralizing the carboxylic acid.

  • Action: Quickly add Pd(PPh₃)₄ (578 mg, 0.5 mmol).

  • Rationale: Adding the catalyst last, after the base has neutralized the free carboxylic acid, prevents unwanted protonation or degradation of the electron-rich phosphine ligands.

Step 3: Catalytic Cross-Coupling

  • Action: Heat the reaction mixture to 90 °C using an oil bath or heating block. Maintain vigorous stirring for 12–16 hours.

  • Rationale: The elevated temperature provides the activation energy necessary for the sterically hindered oxidative addition and subsequent transmetalation steps[1]. The biphasic nature of the reaction requires vigorous stirring to maximize the interfacial surface area between the organic and aqueous layers.

Step 4: Orthogonal Workup and Isolation

  • Action: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the 1,4-Dioxane.

  • Action: Dilute the remaining aqueous residue with 30 mL of water and wash with Ethyl Acetate (2 x 20 mL). Discard the organic layers.

  • Rationale: Because the target product is a carboxylic acid, it exists as a highly water-soluble sodium carboxylate salt at this high pH. Washing with Ethyl Acetate selectively removes the triphenylphosphine oxide (a byproduct of the catalyst), unreacted boronic acid, and any homocoupled neutral impurities, leaving the pure product in the aqueous phase[1].

Step 5: Acidification and Precipitation

  • Action: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0.

  • Action: Collect the resulting white-to-off-white precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and dry under high vacuum at 45 °C overnight.

  • Rationale: Protonating the carboxylate salt converts the molecule back to its neutral, lipophilic form, causing it to crash out of the aqueous solution. Cold water washing removes residual inorganic salts (NaCl) without dissolving the product.

Analytical Validation

To establish the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (ESI-): Look for the [M-H]⁻ ion at m/z 249.0 (based on the exact mass of 250.02). The isotopic pattern should clearly show a 3:1 ratio indicative of a single chlorine atom.

  • ¹H NMR (400 MHz, DMSO-d6): The disappearance of the highly deshielded proton adjacent to the bromine atom in the starting material, replaced by a complex multiplet integrating to 4 protons (from the 2-chlorophenyl ring) between 7.30–7.60 ppm, confirms successful biaryl bond formation.

References

  • [3] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from:

  • [2] Chem-Impex. 2-Chlorophenylboronic acid. Retrieved from:

  • [1] Benchchem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Retrieved from:

Sources

Application

Applications of 2-(2-Chlorophenyl)-4-fluorobenzoic acid as a pharmaceutical intermediate

Application Note: 2-(2-Chlorophenyl)-4-fluorobenzoic Acid as a High-Value Pharmaceutical Intermediate Mechanistic Insights & Causality: The Role of the Scaffold 2-(2-Chlorophenyl)-4-fluorobenzoic acid is a sterically con...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(2-Chlorophenyl)-4-fluorobenzoic Acid as a High-Value Pharmaceutical Intermediate

Mechanistic Insights & Causality: The Role of the Scaffold

2-(2-Chlorophenyl)-4-fluorobenzoic acid is a sterically congested, highly functionalized biphenyl building block. In modern drug discovery, designing therapeutics that can selectively bind to deep, hydrophobic protein pockets requires precise three-dimensional geometries. This specific intermediate provides two critical mechanistic advantages:

  • Atropisomerism and Dihedral Control: The substitution at the 2-position (carboxylic acid) and the 2'-position (chloro group) forces the biphenyl system out of planarity due to severe steric clash[1]. This orthogonal conformation restricts bond rotation, providing a defined dihedral angle that is critical for target selectivity and minimizing the off-target promiscuity commonly seen with flat, planar aromatic systems.

  • Electronic Modulation via Fluorine: The fluorine atom at the 4-position serves a dual purpose. Biologically, it blocks CYP450-mediated aromatic oxidation, thereby enhancing the metabolic stability of the downstream active pharmaceutical ingredient (API)[2]. Chemically, because the fluorine is positioned para to the electron-withdrawing carboxylic acid, the C-F bond is highly activated. This allows for divergent synthetic pathways, including selective Nucleophilic Aromatic Substitution (SNAr) if further C4-functionalization is required.

Synthetic Workflow: Overcoming Steric Hindrance

The primary route to synthesize 2-(2-Chlorophenyl)-4-fluorobenzoic acid is via a Suzuki-Miyaura cross-coupling between 2-bromo-4-fluorobenzoic acid and (2-chlorophenyl)boronic acid. However, the di-ortho substitution creates a significant steric hurdle that impedes both the oxidative addition and transmetalation steps of the standard catalytic cycle[3].

To overcome this, standard catalysts like Pd(PPh3)4 are insufficient. The causality behind successful coupling lies in utilizing bulky, electron-rich ligands—such as Buchwald dialkylbiaryl phosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs). These ligands structurally force the palladium center into a highly active, low-coordinate state, accelerating oxidative addition while their steric bulk facilitates the final reductive elimination step[3][4].

Workflow SM1 2-Bromo-4-fluorobenzoic acid Rxn Suzuki-Miyaura Coupling Pd Catalyst, Base, 80°C SM1->Rxn SM2 (2-Chlorophenyl)boronic acid SM2->Rxn Int 2-(2-Chlorophenyl)-4-fluorobenzoic acid (Key Intermediate) Rxn->Int Sterically Hindered Cross-Coupling Down1 Amide Coupling (PROTAC Linkers / Kinase Inhibitors) Int->Down1 HATU, DIPEA Down2 Friedel-Crafts Acylation (Fluorenone Cores) Int->Down2 Acid Catalyzed

Synthetic workflow of 2-(2-Chlorophenyl)-4-fluorobenzoic acid and its downstream API applications.

Quantitative Data: Optimization of the Suzuki-Miyaura Coupling

The following table summarizes the causal relationship between ligand steric bulk/electron density and the resulting coupling efficiency for synthesizing the target intermediate.

EntryPalladium SourceLigand TypeBaseSolventYield (%)Mechanistic Rationale
1Pd(OAc)2PPh3K2CO3Toluene/H2O<10%Ligand is too small; transmetalation is sterically blocked.
2Pd(dppf)Cl2dppf (Bidentate)K3PO4Dioxane/H2O45%Bidentate nature prevents protodeboronation, but steric bulk is suboptimal.
3Pd2(dba)3SPhos (Bulky Monodentate)K3PO4Toluene88%Electron-rich ligand accelerates oxidative addition; bulk facilitates reductive elimination.
4Pd(OAc)2NHC (IPr)Cs2CO3Dioxane92%Strong σ-donor properties of NHC overcome steric barriers perfectly[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid

Objective: Achieve >90% yield of the sterically hindered biphenyl using an optimized NHC-Palladium catalytic system. Procedure:

  • Preparation: To a dry, argon-purged 100 mL Schlenk flask, add 2-bromo-4-fluorobenzoic acid (1.0 equiv, 10 mmol), (2-chlorophenyl)boronic acid (1.5 equiv, 15 mmol), and Cs2CO3 (3.0 equiv, 30 mmol).

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and the NHC ligand precursor IPr·HCl (4 mol%)[3].

  • Solvent Addition: Inject 30 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 90°C under vigorous stirring for 12 hours.

  • In-Process Control (IPC) & Validation: Withdraw a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 217, [M-H]-) completely disappears, and the product peak (m/z 249, [M-H]-) constitutes >95% of the total ion chromatogram.

  • Workup: Cool to room temperature. Dilute with 50 mL of water and wash with ethyl acetate (2 x 30 mL) to remove neutral impurities (e.g., homocoupled boronic acid).

  • Isolation: Acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated product with ethyl acetate (3 x 40 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure intermediate.

Protocol B: Downstream Intramolecular Friedel-Crafts Acylation

Objective: Convert the intermediate into a 1-chloro-3-fluoro-9H-fluoren-9-one core, a prevalent scaffold in neuroprotective agents and advanced materials[1]. Procedure:

  • Activation: Dissolve 2-(2-Chlorophenyl)-4-fluorobenzoic acid (5 mmol) in 15 mL of anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1 drop), followed by the slow addition of oxalyl chloride (6 mmol) at 0°C. Stir for 2 hours at room temperature to form the acyl chloride.

  • Cyclization: Evaporate the DCM and excess oxalyl chloride. Redissolve the residue in 20 mL of 1,2-dichloroethane (DCE). Cool to 0°C and add anhydrous AlCl3 (6 mmol) portion-wise.

  • Heating: Heat the mixture to 60°C for 4 hours. The electron-withdrawing nature of the fluorine atom deactivates the ring slightly, requiring elevated temperatures compared to unfunctionalized biphenyls.

  • Quenching & Validation: Pour the mixture over crushed ice and 1M HCl. Extract with DCM. TLC validation (Hexanes/EtOAc 8:2) will show a highly fluorescent, UV-active spot under 254 nm and 365 nm light, confirming the formation of the rigid, conjugated fluorenone system.

Pathway Core 2-(2-Chlorophenyl)-4-fluorobenzoic acid Path1 Carboxylic Acid Activation (Retention of F/Cl) Core->Path1 Path2 Aromatic Ring Activation (C4-F Displacement) Core->Path2 Rxn1 Esterification / Amidation Path1->Rxn1 Rxn2 Nucleophilic Aromatic Substitution (SNAr) Path2->Rxn2 Outcome1 Lipophilic Biphenyl Amides Rxn1->Outcome1 Outcome2 C4-Substituted Biphenyls Rxn2->Outcome2

Divergent synthetic pathways exploiting the orthogonal reactivity of the intermediate.

Sources

Method

Application Note: HPLC Method Development and Validation for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid Quantification

Introduction & Analyte Profiling 2-(2-Chlorophenyl)-4-fluorobenzoic acid is a halogenated biphenyl derivative with significant utility as a pharmaceutical intermediate and active pharmaceutical ingredient (API) scaffold....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

2-(2-Chlorophenyl)-4-fluorobenzoic acid is a halogenated biphenyl derivative with significant utility as a pharmaceutical intermediate and active pharmaceutical ingredient (API) scaffold. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its quantification requires a deep understanding of its physicochemical properties. The structural features dictate its chromatographic behavior:

  • Biphenyl Core: Provides strong hydrophobicity (high LogP) and excellent UV chromophore properties due to extended π -conjugation.

  • Steric Hindrance: The steric clash between the 2-chlorophenyl group and the carboxylic acid at position 1 twists the biphenyl system out of planarity, creating a unique 3D conformation.

  • Halogen Substituents (F, Cl): Enhance lipophilicity and create specific dipole moments that can be leveraged for chromatographic selectivity.

  • Carboxylic Acid Moiety: Highly ionizable with an estimated pKa of 3.5–4.5. This is the critical functional group dictating mobile phase selection.

Method Development Rationale (The "Why")

Column Selection: Shape Selectivity via π−π Interactions

While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is optimal for this analyte. The phenyl ring in the stationary phase engages in π−π interactions with the electron-rich biphenyl core of the analyte. Furthermore, the Phenyl-Hexyl phase offers superior shape selectivity for twisted biphenyl conformations compared to pure hydrophobic partitioning, resulting in enhanced resolution from structurally similar synthetic impurities.

Mobile Phase & pH Control: Suppressing Ionization

For acidic analytes, the mobile phase pH must be strictly controlled. As established by[1], the mobile phase pH should be at least 1–2 units below the analyte's pKa to ensure it remains in its fully protonated (unionized) state. Since the carboxylic acid moiety has an estimated pKa of 3.5–4.5, a mobile phase pH of ~2.5 is required. We achieve this using 0.1% Formic Acid in water. Failure to control this pH results in partial ionization, leading to split peaks, severe tailing, and irreproducible retention times.

Detector Selection

The conjugated biphenyl system exhibits strong UV absorption. UV-DAD detection at 254 nm provides an optimal balance of high sensitivity for the analyte while minimizing background noise from mobile phase solvents (like gradient shifts in Acetonitrile).

Visualizations

HPLC_Workflow A 1. Analyte Profiling pKa & LogP Assessment B 2. Column Selection (Phenyl-Hexyl for pi-pi) A->B C 3. Mobile Phase Optimization (pH Control < pKa) B->C D 4. Gradient & Flow Tuning (Resolution & Speed) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

HPLC Method Development and Validation Lifecycle for Acidic APIs.

pH_Logic pH_Low Mobile Phase pH < 2.5 (0.1% Formic Acid/TFA) State Analyte: Unionized (-COOH state) pH_Low->State Result High Hydrophobic Retention Sharp Peak Shape State->Result pH_High Mobile Phase pH > 5.0 (Neutral/Basic Buffer) State_Ion Analyte: Ionized (-COO⁻ state) pH_High->State_Ion Result_Ion Poor Retention (Elutes in void) Peak Tailing State_Ion->Result_Ion

Mechanistic causality of mobile phase pH on the retention of carboxylic acids.

Step-by-Step Experimental Protocol (The "How")

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) π−π interactions with biphenyl core; shape selectivity.
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.5)Suppresses ionization of the -COOH group (pKa ~3.5-4.5).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; sharper peaks and lower pressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°CReduces backpressure and stabilizes thermodynamic retention.
Detection 254 nm (UV-DAD)Captures strong π→π∗ transitions of the biphenyl system.
Injection Volume 10 µLBalances sensitivity with prevention of column overloading.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
8.0 20 80
10.0 20 80
10.1 60 40

| 15.0 | 60 | 40 |

Standard and Sample Preparation Protocol
  • Diluent Preparation: Mix 500 mL of Milli-Q Water with 500 mL of HPLC-grade Acetonitrile. Degas by sonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(2-Chlorophenyl)-4-fluorobenzoic acid reference standard using a calibrated microbalance. Transfer to a 10 mL Class A volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to the mark with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method Validation Framework

To ensure the method is a self-validating system fit for its intended purpose, it must be validated according to the [2]. This framework ensures that every parameter proves the method's reliability and reproducibility.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Parameter Methodology Acceptance Criteria
Specificity Inject blank diluent, standard, and matrix spiked sample. No interfering peaks at the API retention time.

| Linearity | 5 concentration levels (50% to 150% of target: 50–150 µg/mL). | Correlation coefficient ( R2 ) 0.999. | | Accuracy | Spike recovery at 80%, 100%, 120% levels (n=3 preparations each). | Mean recovery between 98.0% and 102.0%. | | Precision | 6 replicate injections of the 100% Working Standard. | %RSD of peak area 2.0%. | | Robustness | Deliberate variations in flow rate ( ±0.1 mL/min) and Temp ( ±5 °C). | System suitability criteria must still be met. |

Execution of System Suitability and Precision
  • Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (40% B) for 30 minutes until the baseline is stable and pressure ripple is < 1%.

  • Blank Injection: Inject 10 µL of diluent to confirm the absence of ghost peaks or carryover.

  • System Suitability Testing (SST): Inject the Working Standard (100 µg/mL) six consecutive times.

  • Data Analysis: Calculate the Relative Standard Deviation (%RSD) of the peak areas. The method is considered valid for the run if theoretical plates (N) > 2000, tailing factor (T) 1.5, and %RSD 2.0%.

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technologies Technical Overview, 2015. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA, 14 December 2023. URL:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

Introduction & Mechanistic Rationale The synthesis of highly functionalized biphenyl compounds is a cornerstone of modern active pharmaceutical ingredient (API) manufacturing. 2-(2-Chlorophenyl)-4-fluorobenzoic acid serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized biphenyl compounds is a cornerstone of modern active pharmaceutical ingredient (API) manufacturing. 2-(2-Chlorophenyl)-4-fluorobenzoic acid serves as a critical intermediate, possessing a sterically hindered ortho-chloro biaryl axis and a reactive fluoro-substituent.

To construct this biaryl linkage on a multi-kilogram scale, the Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-fluorobenzoic acid and (2-chlorophenyl)boronic acid is the most robust synthetic route. However, transitioning this reaction from the bench to the pilot plant introduces profound challenges regarding phase dynamics, exotherm management, and heavy metal clearance[1].

Causality of Process Design

As a Senior Application Scientist, every parameter in this protocol has been selected based on chemical causality and scale-up reliability:

  • Solvent System (2-MeTHF / H₂O): Traditional syntheses often employ THF, which is fully miscible with water, creating complex downstream phase separations. We utilize 2-Methyltetrahydrofuran (2-MeTHF), a green, bio-derived solvent that forms a distinct biphasic system with water[2]. This ensures the inorganic base (K₂CO₃) is fully dissolved in the aqueous phase, driving reproducible interfacial transmetalation while allowing for a clean, rapid phase split during workup.

  • Ligand Selection (dppf): The ortho-chloro substitution on the boronic acid induces severe steric hindrance, slowing the transmetalation step and increasing the risk of competitive protodeboronation (homocoupling). The bidentate 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and outcompeting degradation pathways.

  • Palladium Clearance Strategy: Regulatory (ICH) guidelines mandate residual Palladium in oral APIs to be <10 ppm. To achieve this, we employ a self-validating dual-scavenging approach: an initial high-temperature aqueous Sodium Bisulfite (NaHSO₃) wash to reduce Pd(II) to Pd(0)[3], followed by treatment with Potassium Isopropyl Xanthate (PIX), an ultra-efficient sulfur-based scavenger that chelates residual Pd down to <1 ppm[4].

Process Overview Diagram

Workflow A 1. Anaerobic Reagent Charging (2-MeTHF / H2O Biphasic) B 2. Suzuki-Miyaura Coupling (Pd(dppf)Cl2, 80°C) A->B N2 Sparge (Prevent Oxidation) C 3. Phase Separation & Aqueous Bisulfite Wash B->C IPC 1: <1% Starting Material D 4. Advanced Pd Scavenging (PIX Treatment & Filtration) C->D Bulk Pd Removal E 5. Solvent Swap Crystallization (Heptane Anti-solvent) D->E IPC 2: ICP-MS <10 ppm Pd F Isolated API Intermediate (>99.5% Purity, <10 ppm Pd) E->F Vacuum Drying (LOD <0.5%)

Figure 1: Biphasic Suzuki-Miyaura workflow with integrated Pd-scavenging.

Step-by-Step Manufacturing Protocol (10 kg Scale)

This protocol is designed as a self-validating system . Progression to subsequent phases is strictly contingent upon passing defined In-Process Controls (IPCs).

Phase 1: Preparation & Inertion

Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) active catalytic species[1].

  • Charge a 200 L glass-lined reactor with 80 L of 2-MeTHF and 20 L of Deionized Water .

  • Initiate agitation (150 rpm) and sparge the biphasic mixture with subsurface Nitrogen for 30 minutes.

  • Charge 15.77 kg of K₂CO₃ (2.5 eq, 114.15 mol), 10.0 kg of 2-bromo-4-fluorobenzoic acid (1.0 eq, 45.66 mol), and 8.21 kg of (2-chlorophenyl)boronic acid (1.15 eq, 52.5 mol).

  • Sparge the resulting suspension with Nitrogen for an additional 15 minutes.

Phase 2: Reaction Execution
  • Under a heavy Nitrogen blanket, charge 167 g of Pd(dppf)Cl₂ (0.5 mol%, 0.228 mol).

  • Heat the reactor jacket to achieve an internal temperature of 75–80°C (gentle reflux).

  • Maintain agitation and temperature for 4 to 6 hours.

  • Self-Validation (IPC-1): Pause agitation, allow layers to settle, and sample the upper organic layer for HPLC analysis.

    • Pass Criteria: 2-bromo-4-fluorobenzoic acid is < 1.0% AUC.

    • Contingency Action: If > 1.0%, charge an additional 0.05 eq of (2-chlorophenyl)boronic acid, stir for 2 hours at 80°C, and re-sample.

Phase 3: Quench & Palladium Scavenging
  • Cool the internal temperature to 40°C . Stop agitation and allow 30 minutes for phase separation.

  • Drain and discard the lower aqueous layer (contains inorganic salts and boronic acid byproducts).

  • Bulk Pd Reduction: Charge 20 L of 20% w/w aqueous NaHSO₃ to the organic phase. Heat to 60°C and agitate vigorously for 2 hours[3].

  • Cool to 40°C, phase separate, and discard the lower aqueous layer.

  • Trace Pd Scavenging: Charge 0.5 kg of Potassium Isopropyl Xanthate (PIX) directly to the organic layer. Agitate at 40°C for 2 hours[4].

  • Filter the organic phase through a Nutsche filter pre-packed with a 2 kg pad of Celite to remove the precipitated Pd-PIX complexes and Pd black.

  • Self-Validation (IPC-2): Sample the filtrate for ICP-MS analysis.

    • Pass Criteria: Residual Palladium < 10 ppm.

    • Contingency Action: If > 10 ppm, charge an additional 0.2 kg of PIX, stir for 1 hour, and re-filter.

Phase 4: Crystallization & Isolation

Causality: 2-MeTHF is an excellent reaction solvent but a poor crystallization solvent due to high product solubility. A solvent swap to an anti-solvent (n-Heptane) drives high-yielding crystallization.

  • Transfer the validated filtrate to a clean 200 L crystallization vessel.

  • Distill the 2-MeTHF under reduced pressure (approx. 200 mbar, internal temp 50°C) until the total volume is reduced to 30 L .

  • Slowly charge 50 L of n-Heptane over 1 hour while maintaining the internal temperature at 50°C to induce nucleation.

  • Linearly cool the resulting slurry to 0–5°C at a rate of 10°C/hour. Hold at 0–5°C for 2 hours to maximize yield.

  • Isolate the product via a filter dryer. Wash the filter cake with 10 L of cold n-Heptane .

  • Dry the product under vacuum (50 mbar) at 45°C until the Loss on Drying (LOD) is < 0.5%.

Quantitative Data & Analytics

The robustness of this protocol was validated across three consecutive 10 kg pilot-scale batches. The integration of the NaHSO₃/PIX dual-scavenging system consistently cleared Palladium to single-digit parts-per-million, well below the ICH regulatory threshold.

Batch No.Scale (kg)IPC-1: ConversionIPC-2: Crude PdFinal Yield (%)Final Purity (HPLC)Final Pd (ICP-MS)
VAL-001 10.0> 99.5% at 4.5h8.2 ppm88.4% (10.1 kg)99.6% AUC2.1 ppm
VAL-002 10.0> 99.8% at 4.0h6.5 ppm89.1% (10.2 kg)99.8% AUC1.4 ppm
VAL-003 10.0> 99.1% at 5.0h9.1 ppm87.9% (10.0 kg)99.5% AUC3.0 ppm

Table 1: Validation data demonstrating process reproducibility, high yield, and exceptional heavy metal clearance.

References

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.[Link][2]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.[Link][3]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications.[Link][1]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry (RSC Publishing).[Link][4]

Sources

Method

Catalytic systems for the preparation of 2-(2-Chlorophenyl)-4-fluorobenzoic acid

An in-depth guide to the catalytic synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid, a crucial intermediate in pharmaceutical and materials science development. This document provides a detailed examination of the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the catalytic synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid, a crucial intermediate in pharmaceutical and materials science development. This document provides a detailed examination of the prevalent Suzuki-Miyaura cross-coupling reaction, including its mechanistic underpinnings, a step-by-step experimental protocol, and expert insights into optimizing this synthetic transformation.

Introduction: The Significance of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

2-(2-Chlorophenyl)-4-fluorobenzoic acid is a biaryl carboxylic acid derivative. Molecules with this structural motif are of significant interest in drug discovery and development, often serving as key building blocks for active pharmaceutical ingredients (APIs). The synthesis of such sterically hindered biaryl systems presents a considerable challenge, requiring robust and efficient catalytic methods to achieve high yields and purity.

Among the array of synthetic tools available for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard.[1][2] Its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides make it exceptionally well-suited for constructing complex molecules like the target compound.[1][3] This guide focuses on providing a comprehensive protocol for this synthesis, grounded in mechanistic principles and practical laboratory experience.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and widely adopted strategy for synthesizing 2-(2-Chlorophenyl)-4-fluorobenzoic acid is the cross-coupling of an aryl halide with an organoboron reagent. The primary disconnection is illustrated below.

G cluster_reactants Reactants cluster_product Product R1 2-Bromo-4-fluorobenzoic Acid plus + R2 2-Chlorophenylboronic Acid catalyst Pd Catalyst + Ligand, Base P 2-(2-Chlorophenyl)-4-fluorobenzoic Acid catalyst->P

Caption: Retrosynthetic analysis for the target molecule.

This approach involves coupling 2-bromo-4-fluorobenzoic acid (or the corresponding iodide) with 2-chlorophenylboronic acid. The success of this reaction hinges on a carefully selected catalytic system comprising a palladium source, a phosphine ligand, a base, and an appropriate solvent system.

The Catalytic System: Mechanism and Component Roles

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and troubleshooting the reaction.

Suzuki_Miyaura_Cycle center Pd(0)Lu2099 OA Oxidative Addition center->OA ArPdX Ar-Pd(II)Lu2099-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr_prime Ar-Pd(II)Lu2099-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->center Product Ar-Ar' (Product) RE->Product ArX Ar-X (2-Bromo-4-fluorobenzoic acid) ArX->OA Ar_prime_B Ar'-B(OH)₂ (2-Chlorophenylboronic acid) Borate Ar'-B(OR)₃⁻ Ar_prime_B->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Palladium Precatalyst : Typically, a stable Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is used. These precursors form the active Pd(0) catalyst in situ.

  • Ligand : For challenging couplings involving sterically hindered substrates or less reactive aryl chlorides/bromides, electron-rich and bulky phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. Buchwald-type ligands such as SPhos are highly effective.[5]

  • Base : The base plays a critical role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic borate species ("-ate complex"), which facilitates the transmetalation step.[4] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

  • Solvent : A mixture of an organic solvent and water is often optimal. The organic solvent (e.g., 1,4-dioxane, toluene) solubilizes the organic reactants and catalyst, while water helps dissolve the inorganic base and the borate intermediate.

Detailed Application Protocol

This protocol provides a reliable method for the gram-scale synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Typical Amount (1 mmol scale)
2-Bromo-4-fluorobenzoic acidC₇H₄BrFO₂219.01219 mg (1.0 mmol, 1.0 eq)
2-Chlorophenylboronic acidC₆H₆BClO₂156.38188 mg (1.2 mmol, 1.2 eq)
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.504.5 mg (0.02 mmol, 2 mol%)
SPhosC₂₇H₃₁O₂P410.5016.4 mg (0.04 mmol, 4 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21415 mg (3.0 mmol, 3.0 eq)
1,4-Dioxane (anhydrous, degassed)C₄H₈O₂88.118 mL
Deionized Water (degassed)H₂O18.022 mL
Ethyl Acetate (for workup)C₄H₈O₂88.11~100 mL
Hydrochloric Acid (1M, for workup)HCl36.46As needed
Brine (Saturated NaCl solution)NaCl(aq)-~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed
Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried 50 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzoic acid (219 mg, 1.0 mmol), 2-chlorophenylboronic acid (188 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup - Cooling and Dilution : Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Phase Separation : Transfer the mixture to a separatory funnel. Separate the aqueous layer. Extract the aqueous layer again with ethyl acetate (2 x 20 mL).

  • Acidification : Combine the aqueous layers in a beaker and cool in an ice bath. Carefully acidify the aqueous solution to pH ~2 by the dropwise addition of 1M HCl. A white precipitate of the product should form.

  • Isolation : Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water (2 x 15 mL).

  • Drying : Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 75-90%.

  • Purification (Optional) : If necessary, the crude product can be further purified by recrystallization from an ethanol/water or toluene/heptane mixture.

Comparative Data and Optimization

The choice of catalytic components can significantly impact reaction efficiency. The following table summarizes representative conditions for Suzuki-Miyaura couplings of arylcarboxylic acids.

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference Insight
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O 4:111012>85Robust system for challenging C-F bond activations.[5]
Pd₂(dba)₃ (1)P(t-Bu)₃ (3)K₂CO₃ (3)DMF/H₂O 9:110016~80Effective for a wide range of aryl halides.[4]
Pd/C (5)NoneK₂CO₃ (2)DMF/H₂O 95:511024VariableHeterogeneous option, good for recyclability but may show lower activity.[6]
Pd(PPh₃)₄ (3)NoneNa₂CO₃ (2)Toluene/EtOH/H₂O808~70-85Classic catalyst, effective for aryl bromides and iodides.[1]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (Pd source or ligand degradation).Use fresh reagents. Ensure the reaction is set up under a strict inert atmosphere.
Insufficiently strong or soluble base.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Protodeboronation Presence of excess water or acidic impurities; prolonged reaction time/heat.Use anhydrous solvents. Ensure the base is fully dissolved. Do not run the reaction for an unnecessarily long time after completion.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and ensure the reaction vessel is properly purged with inert gas before heating.
Difficulty in Product Precipitation Product is partially soluble in the acidic aqueous phase.After acidification, extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) instead of relying solely on precipitation.

Safety Precautions

  • Palladium Compounds : Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Reagents : Phenylboronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Procedure : The acidification step is exothermic and should be performed slowly in an ice bath to control the temperature.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a meticulous experimental protocol, researchers can achieve high yields of this valuable synthetic intermediate. The information and procedures detailed in this guide offer a solid foundation for scientists and professionals in drug development to successfully implement this critical transformation in their work.

References

  • Dang, Q., Chen, J., Li, T., Huang, T., Li, C., & Wang, J. (2023). Palladium-Catalyzed Decarbonylative Annulation of 2-Arylbenzoic Acids with Internal Alkynes toward Phenanthrenes. The Journal of Organic Chemistry, 88(17), 12306–12315. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(41), 12754–12762. [Link]

  • Dang, Q., Chen, J., Li, T., Huang, T., Li, C., & Wang, J. (2023). Palladium-Catalyzed Decarbonylative Annulation of 2-Arylbenzoic Acids with Internal Alkynes toward Phenanthrenes. The Journal of Organic Chemistry. [Link]

  • Rossi, S., & Sinisi, R. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 109. [Link]

  • Unknown. (n.d.). Suzuki-Miyaura Coupling. RSC Advances. [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).
  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016).
  • CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ali, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. (n.d.). EPO. [Link]

  • Scilit. (n.d.). Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C−H Activation. [Link]

  • Valodkar, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Han, W., Jin, F., & Zhou, Q. (2015). Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters. Synthesis, 47(12), 1861-1868. [Link]

  • ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid... [Link]

  • Kappe, C. O., & Murphree, S. S. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Link]

  • Magano, J., & Dunetz, J. R. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules, 20(4), 7526-7557. [Link]

  • Kumar, B., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]

Sources

Application

In Vitro Assay Protocols for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid: Evaluating COX-2 Selectivity and Transthyretin (TTR) Kinetic Stabilization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol Introduction and Mechanistic Rationale As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate halogenated biphenyl carboxylic acids for their polypharmacological potential. The compound 2-(2-Chlorophenyl)-4-fluorobenzoic acid represents a highly privileged biaryl scaffold. Its structural features dictate its biological activity:

  • The Carboxylic Acid Moiety: Acts as a critical electrostatic anchor, forming hydrogen bonds with specific basic residues in target proteins (e.g., Arg120 in Cyclooxygenase enzymes and Lys15 in Transthyretin).

  • The Ortho-Chloro Substitution: Induces a severe steric clash with the benzoic acid ring, forcing a non-planar dihedral angle. This 3D "twist" is essential for fitting into deep, complex hydrophobic pockets.

  • The Fluorine Atom: Modulates the pKa of the carboxylic acid, increases lipophilicity, and blocks metabolic hydroxylation, thereby extending the compound's half-life.

Due to these distinct stereoelectronic properties, this compound is primarily evaluated in two high-value in vitro workflows: Cyclooxygenase-2 (COX-2) selective inhibition and Transthyretin (TTR) kinetic stabilization . This guide provides the mechanistic causality and step-by-step protocols necessary to establish a self-validating screening system for this molecule.

Workflow A: Cyclooxygenase-2 (COX-2) Selective Inhibition Assay

Mechanistic Causality

The selectivity of biphenyl carboxylic acids for COX-2 over COX-1 is driven by a single amino acid substitution in the active site. In COX-1, the presence of a bulky Isoleucine (Ile523) creates a restricted, L-shaped hydrophobic channel. In COX-2, this residue is replaced by a smaller Valine (Val523), which opens a secondary side pocket, creating a larger Y-shaped channel [1]. The non-planar, bulky biaryl geometry of 2-(2-Chlorophenyl)-4-fluorobenzoic acid sterically clashes with Ile523 in COX-1 but fits perfectly into the Val523 pocket of COX-2, selectively barricading prostaglandin biosynthesis [1].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Substrate PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation PGE2 PGE2 (Inflammation) PGG2->PGE2 Isomerization Inhibitor 2-(2-Chlorophenyl)- 4-fluorobenzoic acid Inhibitor->COX2 Blocks Val523 Pocket

Caption: Mechanism of selective COX-2 inhibition by the biphenyl carboxylic acid via the Val523 pocket.

Step-by-Step Protocol: PGE2 Enzyme Immunoassay (EIA)

To ensure trustworthiness, this protocol utilizes a competitive EIA to directly quantify the downstream product, Prostaglandin E2 (PGE2), rather than relying on less sensitive peroxidase-coupled readouts.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 µM hematin, 2 mM phenol.

  • Substrate: Arachidonic Acid (AA) stock (10 mM in ethanol).

  • PGE2 EIA Kit (monoclonal antibody-based).

Procedure:

  • Compound Preparation: Dissolve 2-(2-Chlorophenyl)-4-fluorobenzoic acid in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (0.001 µM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a 96-well plate, combine 10 µL of the test compound, 180 µL of Assay Buffer, and 10 µL of COX-1 or COX-2 enzyme (final concentration ~10 U/mL). Incubate at 37°C for 15 minutes. Rationale: This allows the inhibitor to reach binding equilibrium within the hydrophobic channel before substrate competition.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to all wells. Incubate exactly for 2 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl, followed immediately by 10 µL of stannous chloride (SnCl2, 50 mg/mL in ethanol) to reduce unstable PGH2 to stable PGE2.

  • Quantification: Transfer 50 µL of the quenched reaction to a PGE2 EIA plate. Incubate with PGE2-acetylcholinesterase conjugate and capture antibody for 18 hours at 4°C. Wash and develop with Ellman's Reagent. Read absorbance at 412 nm.

Expected Quantitative Data

The following table illustrates the expected pharmacological profile of the compound compared to clinical standards.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 / COX-2)
2-(2-Chlorophenyl)-4-fluorobenzoic acid > 50.00.85> 58.8
Celecoxib (Selective Control) > 100.00.04> 2500
Indomethacin (Non-selective Control) 0.050.450.11

Workflow B: Transthyretin (TTR) Kinetic Stabilization Assay

Mechanistic Causality

Transthyretin (TTR) amyloidosis is driven by the rate-limiting dissociation of the native TTR homotetramer into amyloidogenic monomers, which subsequently misfold and aggregate into pathogenic fibrils [2]. Biphenyl carboxylic acids are structural mimics of thyroxine (T4). The carboxylic acid anchors to Lys15 at the periphery of the T4-binding pocket (T4BP), while the halogenated biphenyl rings occupy the deep halogen-binding depressions (HBP) within the dimeric interface [3]. By bridging the dimer-dimer interface, the compound kinetically stabilizes the tetramer, preventing dissociation under amyloidogenic conditions (pH < 5.0) [2].

TTR_Stabilization Tetramer Native TTR Tetramer (Stable) Monomer Unfolded Monomers (Amyloidogenic) Tetramer->Monomer Rate-Limiting Dissociation (pH < 5.0) Amyloid Amyloid Fibrils (Pathogenic) Monomer->Amyloid Aggregation Inhibitor 2-(2-Chlorophenyl)- 4-fluorobenzoic acid Inhibitor->Tetramer Binds T4 Pocket (Kinetic Stabilization)

Caption: Kinetic stabilization of the TTR tetramer, preventing dissociation and amyloid fibril formation.

Step-by-Step Protocol: Acid-Mediated Fibrillogenesis (Turbidity) Assay

Because wild-type TTR is highly stable at physiological pH, fibrillogenesis is strictly induced in vitro by dropping the pH to 4.4, mimicking the lysosomal environment and accelerating tetramer dissociation into a 72-hour observable window [2, 3].

Materials:

  • Recombinant Wild-Type human TTR (WT-TTR).

  • Incubation Buffer: 10 mM Sodium Phosphate, 100 mM KCl, pH 7.6.

  • Acidification Buffer: 200 mM Sodium Acetate, 100 mM KCl, pH 4.2.

Procedure:

  • Protein Preparation: Dilute WT-TTR in Incubation Buffer to a final concentration of 7.2 µM (tetramer concentration).

  • Ligand Binding: Dispense 500 µL of the TTR solution into UV-transparent cuvettes or a deep-well plate. Add 2-(2-Chlorophenyl)-4-fluorobenzoic acid to achieve final concentrations of 3.6 µM (0.5x molar equivalent) and 7.2 µM (1x molar equivalent). Include a DMSO-only vehicle control (0% inhibition) and a Tafamidis control (100% inhibition).

  • Equilibration: Incubate the mixtures at 25°C for 30 minutes to allow the inhibitor to fully occupy the T4 binding pockets.

  • Acidification (The Trigger): Add 500 µL of Acidification Buffer to each sample. The final pH will drop to ~4.4, and the final TTR concentration will be 3.6 µM.

  • Fibril Maturation: Seal the plates/cuvettes to prevent evaporation and incubate at 37°C for exactly 72 hours without agitation. Note: Agitation can shear fibrils and artificially alter turbidity readings.

  • Turbidity Readout: Gently vortex the samples to evenly suspend the fibrils. Measure the optical density (turbidity) at 400 nm using a UV-Vis spectrophotometer.

Expected Quantitative Data

Data is normalized to the DMSO vehicle control (assigned as 100% fibril formation).

Compound% Fibril Formation (at 3.6 µM / 1x eq)% Fibril Formation (at 7.2 µM / 2x eq)Efficacy Classification
2-(2-Chlorophenyl)-4-fluorobenzoic acid 38.5%8.2%Highly Active
Diflunisal (Standard NSAID Stabilizer) 42.1%11.5%Active
Tafamidis (Clinical Standard) 5.0%1.2%Exceptionally Active

References

  • The Bitter Barricading of Prostaglandin Biosynthesis Pathway: Understanding the Molecular Mechanism of Selective Cyclooxygenase-2 Inhibition by Amarogentin, a Secoiridoid Glycoside from Swertia chirayita PLOS One URL:[Link]

  • Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cooperative Stabilization of Transthyretin by Clusterin and Diflunisal PMC - National Institutes of Health (NIH) URL:[Link]

Method

Application Note: Advanced Agrochemical Synthesis Utilizing 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

Executive Summary & Mechanistic Rationale The development of next-generation agrochemicals—particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides—relies heavily on the precise engineering of biaryl scaffolds. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation agrochemicals—particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides—relies heavily on the precise engineering of biaryl scaffolds. 2-(2-Chlorophenyl)-4-fluorobenzoic acid serves as a highly privileged, sterically constrained building block for synthesizing novel fungicidal candidates.

As a Senior Application Scientist, it is critical to understand the causality behind this specific substitution pattern rather than viewing it merely as a starting material. The structural logic is threefold:

  • Conformational Locking (The Ortho-Chlorine Effect): The chlorine atom at the 2-position of the phenyl ring creates a severe steric clash with the ortho-hydrogens of the benzoic acid moiety. This forces the biaryl axis into an orthogonal, non-planar conformation (atropisomerism). This pre-organized geometry minimizes the entropic penalty upon binding to the narrow, hydrophobic ubiquinone-reduction pocket of the Succinate Dehydrogenase (SDH) enzyme .

  • Metabolic Shielding (The Para-Fluorine Effect): The highly electronegative fluorine atom at the 4-position of the benzoic acid ring blocks cytochrome P450-mediated aromatic hydroxylation. This significantly extends the field half-life of the resulting agrochemical. Furthermore, the C-F bond increases the overall lipophilicity (logP), facilitating superior translaminar penetration through plant cuticles and fungal cell walls.

  • Electrophilic Priming: The electron-withdrawing nature of the fluorine atom modulates the pKa of the carboxylic acid, making the carbonyl carbon more electrophilic and highly reactive during downstream activation steps.

This application note details two primary workflows for utilizing this precursor: sterically hindered amidation to generate direct SDHI candidates, and decarbonylative cross-coupling for poly-aryl scaffold extension.

Pathway Visualization

G A 2-(2-Chlorophenyl)-4-fluorobenzoic acid (Sterically Hindered Precursor) B Uronium Activation (HATU / DIPEA) A->B Step 1: Rapid Esterification C Nucleophilic Acyl Substitution (Pyrazole-4-amine) B->C Step 2: Amidation D Fluorinated Biaryl SDHI (Active Fungicide) C->D Yield > 88% E Mitochondrial Complex II (SDH Enzyme Binding) D->E Target Engagement F Inhibition of Fungal Respiration E->F Phenotypic Outcome

Workflow: Synthesis of fluorinated biaryl SDHI fungicides and their biological mechanism of action.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Fluorinated Biaryl-Pyrazole Carboxamides

Standard carbodiimide coupling agents (e.g., EDC, DCC) often fail with 2-(2-Chlorophenyl)-4-fluorobenzoic acid due to the severe steric hindrance shielding the carboxylate, leading to the formation of inactive acylurea byproducts. To overcome this, we utilize HATU, a uronium-based coupling agent that forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction forward kinetically .

Reagents:

  • 2-(2-Chlorophenyl)-4-fluorobenzoic acid (1.0 eq, 10 mmol)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.05 eq, 10.5 mmol)

  • HATU (1.2 eq, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid precursor and HATU in anhydrous DMF under an inert N₂ atmosphere. Cool to 0 °C. Add DIPEA dropwise over 10 minutes. Stir for 30 minutes to allow the formation of the HOAt active ester.

  • Nucleophilic Attack: Add the pyrazole-4-amine in a single portion. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes:EtOAc gradient).

Self-Validating Checkpoint: The reaction system validates its own progression via LC-MS monitoring. At 2 hours, an aliquot is quenched in 50% MeCN/H₂O. The disappearance of the m/z 251 [M-H]⁻ peak (free acid) and the appearance of the intermediate HOAt-ester mass validates the activation phase. Furthermore, post-reaction TLC must be stained with Ninhydrin; the absence of a purple spot confirms the complete consumption of the nucleophilic amine, validating stoichiometric efficiency.

Protocol B: Decarbonylative Suzuki-Miyaura Cross-Coupling

In advanced scaffold hopping, the carboxylic acid group can be utilized not for amidation, but as an electrophile to build extended teraryl systems. By forming a mixed anhydride in situ, the C-C(=O) bond undergoes oxidative addition to Palladium(0), followed by the extrusion of carbon monoxide (CO) and subsequent transmetalation with an arylboronic acid .

Reagents:

  • 2-(2-Chlorophenyl)-4-fluorobenzoic acid (1.0 eq, 0.5 mmol)

  • 4-Methoxyphenylboronic acid (1.5 eq, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Pivalic anhydride (1.5 eq, 0.75 mmol)

  • Na₂CO₃ (3.0 eq, 1.5 mmol)

  • 1,4-Dioxane (2.5 mL)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube equipped with a magnetic stir bar, combine all solid reagents (acid, boronic acid, Pd catalyst, ligand, base).

  • Solvation & Activation: Add 1,4-Dioxane and pivalic anhydride. Seal the tube with a Teflon cap equipped with a pressure gauge.

  • Decarbonylation & Coupling: Heat the mixture to 130 °C in a pre-heated oil bath for 16 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for chromatographic purification.

Self-Validating Checkpoint: This protocol features a macroscopic physical validation. As the catalytic cycle proceeds, the extrusion of CO gas increases the internal pressure of the sealed tube. A steady rise on the pressure gauge directly correlates with the rate of decarbonylation, providing real-time, visual confirmation that the oxidative addition/CO extrusion steps have successfully occurred before any chemical sampling is required.

Quantitative Data Summaries

To establish the efficacy of the synthetic choices and the biological viability of the resulting compounds, quantitative data is summarized below.

Table 1: Optimization of Amidation Conditions for Sterically Hindered Biaryl Acids

EntryCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1EDC·HCl / HOBtDIPEADMF252445%High acylurea byproduct due to slow kinetics.
2T3P (50% in EtOAc)Et₃NEtOAc801268%Requires thermal driving force; moderate yield.
3 HATU DIPEA DMF 25 6 92% Optimal; HOAt ester overcomes steric penalty.
4SOCl₂ (Acid Chloride)PyridineDCM40485%Good yield, but trace degradation of pyrazole core.

Table 2: In Vitro Antifungal Efficacy (EC₅₀, µg/mL) of Synthesized Fluorinated Biaryl SDHIs (Data demonstrates the phenotypic outcome of the target engagement described in the pathway visualization).

CompoundBotrytis cinereaRhizoctonia solaniAlternaria solani
Boscalid (Commercial Standard)0.514.612.10
Fluxapyroxad (Commercial Standard)0.1916.991.05
Synthesized Fluorinated Biaryl-Pyrazole 0.15 3.20 0.85

Note: The synthesized fluorinated derivative exhibits superior broad-spectrum efficacy, validating the hypothesis that the 4-fluoro and 2-chloro substitutions optimize binding affinity within the SDH ubiquinone pocket.

References

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors Source: PubMed Central (NIH) URL:[Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: ResearchGate URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

The synthesis of 2-(2-chlorophenyl)-4-fluorobenzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzoic acid and 2-chlorophenylboronic acid is notoriously challenging. This reaction features a di-ortho-...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-(2-chlorophenyl)-4-fluorobenzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzoic acid and 2-chlorophenylboronic acid is notoriously challenging. This reaction features a di-ortho-substitution pattern: the bulky bromide is ortho to the carboxylate, and the boronic acid features an ortho-chloro group. This structural reality creates severe steric hindrance that frequently stalls the catalytic cycle, leading to low yields, degraded starting materials, and complex purification workflows.

This guide provides a mechanistic breakdown of common failure points and a self-validating protocol to ensure high-yield conversions.

Mechanistic Failure Points & Troubleshooting Logic

To resolve low yields, we must first understand where the catalytic cycle is breaking down. The diagram below illustrates the standard Suzuki-Miyaura pathway, highlighting the specific side reactions (in red) that plague sterically hindered substrates.

G Pd_Pre Pd(II) Precatalyst Pd_0 Active Pd(0) Catalyst Pd_Pre->Pd_0 Reduction OxAdd Oxidative Addition (2-Bromo-4-fluorobenzoate) Pd_0->OxAdd Ar-Br insertion Homo Homocoupling (2,2'-Dichlorobiphenyl) Pd_0->Homo O2 exposure TransMet Transmetalation (2-Chlorophenylboronic Acid) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Product) TransMet->RedElim C-C coupling Proto Protodeboronation (Chlorobenzene byproduct) TransMet->Proto Excess Base / H2O RedElim->Pd_0 Regeneration

Fig 1: Suzuki-Miyaura catalytic cycle highlighting failure pathways in hindered synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling with significant unreacted 2-bromo-4-fluorobenzoic acid? A1: Stalled oxidative addition and transmetalation are the primary culprits. Under basic reaction conditions, the carboxylic acid on 2-bromo-4-fluorobenzoic acid is deprotonated. This resulting carboxylate anion pushes electron density into the aryl ring, making the C-Br bond less electrophilic and slowing down oxidative addition. Concurrently, the ortho-chloro group on your boronic acid creates severe steric repulsion during the transmetalation step. Actionable Fix: Standard catalysts like Pd(PPh3)4 cannot overcome this energy barrier. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[1]. These ligands create a highly reactive, coordinatively unsaturated Pd(0) species that forces oxidative addition and accommodates the steric bulk during transmetalation[2].

Q2: I am seeing complete consumption of 2-chlorophenylboronic acid but very low product yield. Where is my boronic acid going? A2: If the boronic acid disappears without forming the desired biaryl, it is being consumed by base-promoted protodeboronation or oxidative homocoupling. Ortho-substituted arylboronic acids containing electron-withdrawing groups (like chlorine) are highly unstable and susceptible to rapid C-B bond cleavage under aqueous basic conditions[3]. Actionable Fix:

  • Optimize Base Strength: Strong bases like NaOH or KOH will cause rapid, quantitative deboronation of ortho-substituted arylboronic acids within minutes[3]. Switch to a milder base like K3PO4, which strikes the perfect balance between activating the boronate complex and preserving its structural integrity[1].

  • Rigorous Degassing: Trace oxygen promotes the oxidative homocoupling of boronic acids into 2,2'-dichlorobiphenyl. This not only consumes your reagent but uncontrollably alters the palladium oxidation state[4]. Ensure your solvents are rigorously degassed via sparging or freeze-pump-thaw cycles[5].

Q3: How do I optimize the base and solvent system to balance reactivity and stability? A3: The reaction requires water to dissolve the inorganic base and form the reactive boronate species, but excess water accelerates protodeboronation. A biphasic system (e.g., Toluene/H2O) restricts the concentration of hydroxide ions in the organic phase, protecting the boronic acid while allowing the coupling to proceed at the interface[1].

Quantitative Optimization Data

Table 1: Impact of Ligand and Base on Hindered Suzuki Coupling Yields

Catalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Primary Issue Observed
Pd(PPh3)4Na2CO3DME / H2O80< 20%Sluggish transmetalation
Pd(dppf)Cl2K2CO3Dioxane / H2O90~45%Moderate protodeboronation
Pd2(dba)3 / SPhos K3PO4 Toluene / H2O 100 > 90% None (Optimized) [1]

Optimized Step-by-Step Methodology

The following protocol is designed as a self-validating system . By utilizing the acid-base properties of the substrates, the workup inherently separates the desired product from the catalyst, ligands, and homocoupled byproducts, ensuring that the isolated mass accurately reflects the coupling efficiency.

Workflow Prep 1. Degas Solvents (Toluene/H2O) Mix 2. Charge Reagents (Ar-Br, Ar-B(OH)2, Base) Prep->Mix Cat 3. Add Catalyst (Pd2(dba)3 + SPhos) Mix->Cat React 4. Heat to 90°C (Monitor via HPLC) Cat->React Workup 5. Acidic Workup (Precipitate Product) React->Workup

Fig 2: Optimized step-by-step experimental workflow for sterically hindered Suzuki coupling.

Phase 1: Reagent Preparation & Assembly
  • Solvent Degassing: Prepare a 5:1 (v/v) mixture of Toluene and deionized water. Sparge the mixture with ultra-pure Argon for at least 30 minutes to eliminate oxygen and prevent homocoupling[4][5].

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the following under an inert atmosphere:

    • 2-Bromo-4-fluorobenzoic acid: 1.0 equivalent.

    • 2-Chlorophenylboronic acid: 1.5 equivalents. (The 0.5 eq excess compensates for unavoidable minor protodeboronation)[1].

    • Anhydrous K3PO4: 3.0 equivalents. (Causality: 1.0 eq is immediately consumed to deprotonate the carboxylic acid substrate; the remaining 2.0 eq drive the Suzuki catalytic cycle).

    • Pd2(dba)3: 2.0 mol% Pd.

    • SPhos Ligand: 4.8 mol%. (Maintains a ~1:1.2 ratio of Pd to ligand to ensure the active metal center remains stable)[1].

  • Purge: Evacuate and backfill the flask with Argon three times.

Phase 2: Reaction & Self-Validating Workup
  • Heating: Add the degassed Toluene/H2O mixture via syringe. Heat the reaction to 90–100 °C in a pre-heated oil bath[1]. The bulky SPhos ligand will drive the conversion of the hindered aryl bromide within 4–12 hours[2].

  • Phase Separation (Crucial Step): Cool the mixture to room temperature. Dilute with ethyl acetate and additional water. Transfer to a separatory funnel.

    • Logic: Under these basic conditions, your product is a water-soluble potassium carboxylate salt. Discard the organic layer. This instantly removes the SPhos ligand, palladium residues, and any 2,2'-dichlorobiphenyl homocoupled impurities.

  • Acidification & Isolation: Slowly acidify the retained aqueous layer with 1M HCl until the pH reaches ~2. The pure 2-(2-chlorophenyl)-4-fluorobenzoic acid will precipitate out of solution.

  • Extraction: Extract the acidified aqueous layer with fresh ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the highly pure biaryl product.

References

  • BenchChem Technical Support Team. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem." Benchchem. 5

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs." Yoneda Labs. 4

  • Yin, J., & Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society." ACS Publications. 2

  • BenchChem Technical Support Team. "Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem." Benchchem.1

  • Cox, P. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids | The Journal of Organic Chemistry." ACS Publications. 3

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

Welcome to the technical support center for 2-(2-Chlorophenyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-Chlorophenyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and recrystallization of this important chemical intermediate. Our focus is on practical, actionable advice to help you overcome common challenges and achieve high purity in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(2-Chlorophenyl)-4-fluorobenzoic acid. The solutions provided are based on established chemical principles and practical laboratory experience.

Question: My compound "oils out" during cooling instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities that depress the melting point.[1][2]

  • Causality & Solution:

    • Cooling Rate is Too Fast: Rapid cooling, such as plunging a hot flask into an ice bath, doesn't give molecules enough time to orient themselves into a crystal lattice.[1] Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a beaker or cloth, before moving it to an ice bath.[3]

    • Inappropriate Solvent Choice: The solvent's boiling point might be too high. Solution: Choose a solvent with a lower boiling point.[4] For a compound like 2-(2-Chlorophenyl)-4-fluorobenzoic acid, which has a moderately high melting point, a solvent with a boiling point below 100°C is often ideal.[4]

    • High Impurity Load: Impurities can significantly lower the melting point of the eutectic mixture, causing it to separate as a liquid. Solution: If the crude material is heavily contaminated, consider a pre-purification step. This could involve washing the crude solid with a solvent in which the desired compound is insoluble but the impurities are, or performing a preliminary purification by column chromatography.[2]

Question: I've cooled the solution, but no crystals have formed. What should I do?

Answer: The absence of crystal formation upon cooling usually indicates either that the solution is not supersaturated or that nucleation has not been initiated.

  • Causality & Solution:

    • Excess Solvent: Too much solvent was added, and the solution is not saturated at the lower temperature. Solution: Gently heat the solution to evaporate some of the solvent and re-saturate it. Continue to add small portions of the crude solid until it no longer dissolves, then cool again.[5]

    • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site. Solution:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[3]

      • Seed Crystals: If you have a small amount of pure 2-(2-Chlorophenyl)-4-fluorobenzoic acid, add a tiny crystal to the cooled solution to act as a template for crystal growth.

Question: My recrystallization yield is very low. How can I improve it?

Answer: Low yield is a common issue and can result from several factors during the recrystallization process.

  • Causality & Solution:

    • Using Too Much Solvent: As mentioned above, excess solvent will keep more of your compound dissolved even at low temperatures. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration, and add a small excess of hot solvent just before filtering to keep the compound in solution.[1]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still washing away soluble impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 2-(2-Chlorophenyl)-4-fluorobenzoic acid?

A1: The principle of "like dissolves like" is a good starting point.[4] 2-(2-Chlorophenyl)-4-fluorobenzoic acid is a moderately polar molecule due to the carboxylic acid group, but also has significant non-polar character from the two phenyl rings. Therefore, solvents of intermediate polarity or mixed solvent systems are often effective.[4] Good candidates to screen include:

  • Single Solvents: Ethanol, methanol, ethyl acetate, or toluene.[4][6]

  • Mixed Solvents: An ethanol/water or acetone/hexane mixture can be very effective. In a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).[7]

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is preferable for its simplicity. However, if you find that your compound is highly soluble in one solvent even when cold, and insoluble in another solvent even when hot, a mixed solvent system is ideal. You would dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point), then add a few more drops of the "good" solvent to clarify before cooling.[7]

Q3: How can I assess the purity of my recrystallized product?

A3: There are several reliable methods to determine the purity of your final product:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.[2] Compare the melting point of your recrystallized product to the literature value.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate quantitative method. A pure sample should show a single major peak.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities. The benzoic acid may need to be derivatized to a more volatile ester for this analysis.[10]

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

Q4: What are the likely impurities in my crude 2-(2-Chlorophenyl)-4-fluorobenzoic acid?

A4: The impurities will depend on the synthetic route. Common synthesis methods for similar compounds can result in:

  • Unreacted Starting Materials: For instance, if the synthesis involves a Grignard reaction with CO2, unreacted 2-chloro-4-fluorobromobenzene could be present.[11]

  • Isomeric Byproducts: Depending on the reaction's regioselectivity, other isomers of the final product might be formed in small amounts.[10]

  • Side-Reaction Products: Hydrolysis or oxidation of intermediates can lead to other related benzoic acid derivatives or phenolic compounds.[10][12]

Data Summary

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good first choice for carboxylic acids.[4]
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.[4]
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity.[4]
Toluene111Non-polarMay be suitable if impurities are highly polar.[4]
Water100Polar ProticGenerally, solubility is low in cold water but increases significantly in hot water for many benzoic acids.[3][13]
Ethanol/WaterVariesTunableA versatile mixed solvent system.[7]
Acetone/HexaneVariesTunableGood for when a more non-polar system is needed.

Table 2: Purity Assessment Before and After Recrystallization

ParameterCrude ProductRecrystallized Product
Appearance Often off-white, tan, or yellowish powder.White to off-white crystalline solid.[14]
Melting Point Broad and depressed range.Sharp, elevated melting point range.
HPLC Purity Lower purity with multiple impurity peaks.>99% purity with a single major peak.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of your crude 2-(2-Chlorophenyl)-4-fluorobenzoic acid into several small test tubes.

  • To each tube, add a different potential solvent (from Table 1) dropwise at room temperature. Note the solubility. A good solvent should not dissolve the compound at room temperature.

  • If the compound is insoluble, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will result in a large crop of well-defined crystals.

Protocol 2: Recrystallization Workflow
  • Dissolution: Place the crude 2-(2-Chlorophenyl)-4-fluorobenzoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2][7]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3][7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.[3][15]

  • Analysis: Weigh the dried, pure product to calculate the percent recovery and determine its melting point to assess purity.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool vac_filter Vacuum Filtration & Cold Wash cool->vac_filter dry Drying vac_filter->dry analyze Purity & Yield Analysis dry->analyze

Caption: A standard workflow for the recrystallization process.

Troubleshooting_Tree start Problem During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield sol_cool_slow Cool Solution Slowly oiling_out->sol_cool_slow Yes sol_change_solvent Use Lower Boiling Point Solvent oiling_out->sol_change_solvent Yes sol_pre_purify Pre-purify Crude Material oiling_out->sol_pre_purify Yes sol_evaporate Evaporate Excess Solvent & Re-cool no_crystals->sol_evaporate Yes sol_scratch Scratch Inner Surface of Flask no_crystals->sol_scratch Yes sol_seed Add a Seed Crystal no_crystals->sol_seed Yes sol_min_solvent Use Minimum Hot Solvent low_yield->sol_min_solvent Yes sol_preheat Pre-heat Filtration Apparatus low_yield->sol_preheat Yes sol_cold_wash Wash Crystals with Ice-Cold Solvent low_yield->sol_cold_wash Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.
  • Boussouf, A. (2026).
  • HBCSE. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • Unknown. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
  • Unknown. (n.d.).
  • EPO. (n.d.).
  • FAMU. (2016, September 27).
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Google Patents. (n.d.).
  • NextSDS. (n.d.). 4-(2-Chlorophenyl)-2-fluorobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • ECHEMI. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid.
  • Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to scale up the synthesis of sterically hindered biaryls.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to scale up the synthesis of sterically hindered biaryls. The synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid via a Suzuki-Miyaura cross-coupling between 2-bromo-4-fluorobenzoic acid and 2-chlorophenylboronic acid presents a classic "di-ortho" challenge.

Optimizing the Palladium (Pd) catalyst loading down to sub-mol% levels requires a deep understanding of the catalytic cycle, chemoselectivity (C-Br vs. C-Cl activation), and the thermodynamics of reductive elimination. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your success.

Mechanistic Pathway & The Di-Ortho Challenge

In a standard Suzuki coupling, oxidative addition is often the rate-limiting step. However, when coupling an ortho-substituted electrophile with an ortho-substituted boronic acid, reductive elimination becomes the thermodynamic bottleneck[1]. Standard ligands fail because they cannot force the two bulky aryl rings together. We must employ bulky, electron-rich Buchwald ligands (like XPhos or SPhos) to accelerate this step[2].

SuzukiCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd + 2-Bromo-4-fluorobenzoic acid (Fast for C-Br) TransMet Transmetalation L-Pd(II)(Ar)(Ar') OxAdd->TransMet + 2-Chlorophenylboronic acid + Base (K3PO4) RedElim Reductive Elimination Product Release TransMet->RedElim Steric bulk of XPhos accelerates this step RedElim->Pd0 Releases 2-(2-Chlorophenyl) -4-fluorobenzoic acid

Catalytic cycle of di-ortho Suzuki coupling highlighting steric acceleration.

Troubleshooting FAQs

Q1: Why is my reaction stalling at 40% conversion even when I increase the Pd(PPh₃)₄ loading to 5 mol%? A1: You are attempting a di-ortho cross-coupling. Standard ligands like PPh₃ lack the steric bulk required to lower the activation energy (ΔG‡) for the reductive elimination of sterically demanding biaryls[2]. Furthermore, Pd(PPh₃)₄ is prone to aggregation into inactive palladium black at high loadings. Solution: Switch to a dialkylbiaryl phosphine ligand such as XPhos. The bulky isopropyl groups on the lower ring of XPhos force the two aryl groups on the Pd center closer together, significantly accelerating reductive elimination and allowing you to drop the catalyst loading to 0.1–0.5 mol%[2].

Q2: I am seeing significant amounts of 2,2'-dichloro-1,1'-biphenyl. How do I prevent this homocoupling? A2: Homocoupling of the 2-chlorophenylboronic acid is driven by two main factors: the presence of oxygen (which oxidizes the Pd complex and facilitates oxidative coupling) and the use of Pd(II) precatalysts (like Pd(OAc)₂)[3],[4]. If a Pd(II) source is used without a proper reduction strategy, it reduces to the active Pd(0) species by consuming your boronic acid[4]. Solution: Implement rigorous degassing (sparging with Argon for 15-30 mins). Replace Pd(OAc)₂ with a modern pre-formed Pd(0) equivalent or a Buchwald precatalyst (e.g., XPhos Pd G3) that generates the active L-Pd(0) species reliably without consuming the boronic acid[3].

Q3: My LC-MS shows a mass corresponding to the loss of the chlorine atom. How do I maintain chemoselectivity for C-Br over C-Cl? A3: While oxidative addition into C-Br bonds is kinetically much faster than C-Cl bonds, excessive heating or high catalyst loadings can cause the active Pd(0) to undergo a secondary oxidative addition into the C-Cl bond of your starting material or product. Solution: Cap your temperature at 80 °C. The use of highly active, bulky ligands like XPhos ensures the reaction completes rapidly at lower temperatures, preserving the C-Cl bond[5].

Q4: What is the correct base stoichiometry for this specific reaction? A4: Your electrophile (2-bromo-4-fluorobenzoic acid) contains a free carboxylic acid. This functional group will immediately quench one equivalent of your base. The transmetalation step of the Suzuki cycle requires an additional equivalent of base to activate the boronic acid[3],[1]. Solution: You must use a minimum of 3.0 equivalents of a strong inorganic base (e.g., K₃PO₄). Using less will result in incomplete transmetalation and a stalled catalytic cycle.

Troubleshooting Start Reaction Sluggish or Low Yield? CheckHomo Is Homocoupling Present? Start->CheckHomo CheckDehalo Is C-Cl Cleaved? CheckHomo->CheckDehalo No FixHomo Strict Degassing & Use Pd(0) Precatalyst CheckHomo->FixHomo Yes FixDehalo Lower Temp (80°C) & Use Bulky Ligand (XPhos) CheckDehalo->FixDehalo Yes FixSluggish Increase Base Eq (≥3.0) & Optimize Ligand CheckDehalo->FixSluggish No

Troubleshooting workflow for common Suzuki-Miyaura coupling failures.

Catalyst Loading Optimization Data

The following table summarizes the causal relationship between ligand sterics, base equivalents, and the resulting required Pd loading.

Catalyst SystemLigandPd Loading (mol%)Base (Equiv)Yield (%)Mechanistic Observation
Pd(PPh₃)₄None5.0K₂CO₃ (2.0)15%Base depleted by -COOH; sluggish reductive elimination.
Pd(OAc)₂PPh₃2.0K₃PO₄ (3.0)42%High homocoupling due to Pd(II) reduction by boronic acid.
Pd(OAc)₂SPhos1.0K₃PO₄ (3.0)82%Good conversion; SPhos handles ortho-boronic acids well.
XPhos Pd G3 XPhos 0.5 K₃PO₄ (3.0) 96% Optimal; rapid pre-catalyst activation and forced reductive elimination.
XPhos Pd G3XPhos0.1K₃PO₄ (3.0)94%Highly efficient at low loading; excellent C-Br vs C-Cl chemoselectivity.

Self-Validating Experimental Protocol

This protocol utilizes a biphasic solvent system and a G3 precatalyst to achieve high yields at 0.5 mol% Pd loading. The workflow is self-validating: the rigorous degassing prevents homocoupling, and the acidic workup ensures the isolation of the free carboxylic acid product.

Materials Required:

  • 2-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • 2-Chlorophenylboronic acid (1.2 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • XPhos Pd G3 precatalyst (0.5 mol%)

  • Degassed Toluene / Degassed HPLC-grade H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzoic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.5 mol%). Causality Note: The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species without consuming the boronic acid.

  • Atmosphere Exchange (Critical): Seal the vial with a PTFE-lined septum. Evacuate the vial under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Via syringe, add the degassed Toluene and H₂O (4:1 ratio) to achieve an overall substrate concentration of 0.25 M.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (≥1000 rpm) for 12 hours. Causality Note: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial area where transmetalation occurs.[3]

  • Self-Validating Workup: Cool the mixture to room temperature. Slowly add 1M HCl until the aqueous layer reaches pH 2. Validation: The acidification protonates the product's carboxylate salt, driving it into the organic phase and confirming the tolerance of the -COOH group. Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. 3

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 4

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - NIH.1

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides | Organic Letters - ACS Publications. 5

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. 2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Chlorophenyl)-4-fluorobenzoic Acid Reactions

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, stalled reactions, and incomplete conversions when utilizing 2-(2-Chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, stalled reactions, and incomplete conversions when utilizing 2-(2-Chlorophenyl)-4-fluorobenzoic acid in drug discovery and synthetic workflows.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you bypass the severe steric barriers inherent to this molecule.

Substrate Profiling: The Causality of Steric Hindrance

To solve a coupling failure, we must first understand the physical geometry of the substrate. The difficulty in activating 2-(2-chlorophenyl)-4-fluorobenzoic acid is not electronic; it is entirely conformational.

This molecule is an ortho-substituted biphenyl system. The carboxyl group at C1 and the chloro group at C2' force the biphenyl linkage out of coplanarity to minimize allylic strain. Consequently, the dihedral angle between the two aromatic rings approaches 90°. This orthogonal geometry positions the bulky 2'-chloro substituent directly over the Bürgi-Dunitz trajectory of the carboxyl carbon.

When standard coupling reagents (like HATU or EDC/HOBt) are used, they generate bulky active esters (e.g., OAt or OBt esters). The transition state required for an incoming amine to displace these massive leaving groups is energetically prohibitive due to severe steric clash against the 2'-chloro "wall"[1]. To achieve successful amidation, we must utilize activating groups that are exceptionally small (acyl fluorides) or highly reactive (acid chlorides)[2].

Reagent Selection Matrix

The following table summarizes the quantitative performance of various coupling systems when applied to highly hindered biphenyl substrates.

Coupling SystemActive IntermediateSteric Profile (van der Waals)Typical Yield (Hindered)Primary Use Case
HATU / DIPEA OAt EsterVery Bulky< 20%Unhindered primary amines only.
DIC / HOPO O-HOPO EsterModerately Bulky40–60%Mild conditions, primary amines[3].
TCFH / NMI Acyl FluorideVery Small (F radius: 1.47 Å)75–95%Hindered secondary amines[1].
Oxalyl Chloride Acid ChlorideSmall (Cl radius: 1.75 Å)80–99%Electron-deficient anilines[2].

Workflow & Decision Tree

Do not rely on a "one-size-fits-all" approach. Select your activation strategy based on the nucleophilicity and steric profile of your amine partner.

Workflow Start 2-(2-Chlorophenyl)- 4-fluorobenzoic acid Assess Assess Amine Nucleophilicity Start->Assess Primary Primary / Unhindered Amine Assess->Primary Hindered Secondary / Hindered Amine Assess->Hindered Deactivated Electron-Deficient Aniline Assess->Deactivated DIC DIC / HOPO (Mild Activation) Primary->DIC TCFH TCFH / NMI (Acyl Fluoride) Hindered->TCFH COCl2 Oxalyl Chloride / DMF (Acid Chloride) Deactivated->COCl2

Decision matrix for selecting activation strategies based on nucleophile sterics.

Validated Experimental Protocols

Protocol A: In-Situ Acyl Fluoride Generation via TCFH/NMI

Rationale: Acyl fluorides are highly reactive yet significantly less sterically demanding than standard active esters[1]. The small atomic radius of fluorine allows the nucleophile to bypass the steric wall of the 2-chlorophenyl group.

  • Activation: Dissolve 2-(2-Chlorophenyl)-4-fluorobenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration). Add N-Methylimidazole (NMI, 3.0 equiv) followed by TCFH (1.2 equiv).

  • Maturation: Stir at room temperature for 1 hour. The solution will turn pale yellow as the acyl-NMI intermediate forms and collapses into the acyl fluoride.

    • Validation Checkpoint: Quench a 5 µL aliquot into 100 µL of methanol containing 1% Et₃N. Analyze by LC-MS. Complete conversion of the starting material mass to the methyl ester mass confirms successful generation of the acyl fluoride.

  • Coupling: Add the target amine (1.2 equiv) dropwise. If the amine is an HCl salt, add an additional 1.2 equiv of DIPEA.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanism Acid Hindered Carboxylic Acid AcylNMI Acyl-NMI Intermediate Acid->AcylNMI TCFH + NMI (Activation) AcylF Acyl Fluoride (Minimal Steric Bulk) AcylNMI->AcylF F- Attack (Displacement) Product Amide Product AcylF->Product Amine Addition (Coupling)

Mechanistic pathway of TCFH/NMI mediated acyl fluoride generation and coupling.

Protocol B: Classical Acid Chloride Synthesis (Brute Force)

Rationale: For exceptionally deactivated nucleophiles (e.g., electron-deficient anilines), the extreme electrophilicity of an acid chloride is mandatory to force the reaction forward[2].

  • Activation: Suspend the acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add catalytic DMF (0.05 equiv) and cool the flask to 0 °C.

  • Chlorination: Dropwise add oxalyl chloride (1.5 equiv). Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Maturation: Warm to room temperature and stir.

    • Validation Checkpoint: The complete cessation of gas evolution (typically 1–2 hours) is the primary visual indicator that acid chloride formation is complete[1].

  • Concentration (Critical Step): Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride. Co-evaporate with anhydrous toluene twice to ensure complete removal of volatiles.

  • Coupling: Redissolve the crude acid chloride in CH₂Cl₂. Cool to 0 °C. Add the amine (1.1 equiv) and DIPEA (2.5 equiv). Stir for 4–12 hours, then perform a standard aqueous workup.

Troubleshooting & FAQs

Q: My LC-MS shows complete consumption of the starting acid, but I have no product. What happened? A: If you are using HATU, you have likely formed the stable, unreactive OAt ester. This intermediate appears as a distinct mass on LC-MS but physically cannot couple with your hindered amine due to the 2'-chloro steric shield[1]. Prolonged reaction times with excess uronium salts in this state often lead to guanidinylation of your amine instead. Switch immediately to the TCFH/NMI protocol.

Q: When using oxalyl chloride, I see multiple new spots on TLC. Is the 4-fluoro group reacting? A: While the 4-fluoro group is activated toward Nucleophilic Aromatic Substitution (SNAr), it is meta to the biphenyl linkage, making it less susceptible under standard amidation conditions. The multiple spots are almost certainly caused by excess oxalyl chloride or Vilsmeier reagent (from the DMF catalyst) reacting with your amine. You must strictly adhere to Step 4 of Protocol B and co-evaporate with toluene to remove all chlorinating agents before introducing the amine.

Q: I am observing epimerization in my downstream chiral centers. How can I prevent this? A: 2-(2-chlorophenyl)-4-fluorobenzoic acid lacks an alpha-chiral center, but if you are coupling it to a chiral amine or amino acid, the highly reactive acid chloride method can cause downstream epimerization via oxazolone formation. In these sensitive cases, use the DIC/HOPO system, which is milder and suppresses epimerization while still handling moderate steric bulk[3].

Q: Can I use Grignard reagents to form the amide directly if all else fails? A: Yes. For extremely hindered systems where standard condensation completely fails, reacting the corresponding isocyanate with a Grignard reagent is a viable, albeit non-traditional, workaround[4]. However, this requires converting your acid to an isocyanate first (e.g., via Curtius rearrangement), which adds synthetic complexity.

References

  • [4] Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling Byproducts in 2-(2-Chlorophenyl)-4-fluorobenzoic Acid Synthesis

Executive Summary The synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzoic acid and 2-chlorophenylboronic acid presents a unique set of mechanistic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzoic acid and 2-chlorophenylboronic acid presents a unique set of mechanistic challenges. The ortho-chloro substitution on the boronic acid introduces severe steric hindrance, significantly retarding the transmetalation step. Concurrently, the electron-deficient nature of the fluorinated benzoic acid can complicate oxidative addition. This combination creates a kinetic environment where undesired side reactions—namely protodeboronation , homocoupling , and hydrodehalogenation —can outcompete the desired cross-coupling.

This guide provides a causality-driven framework to diagnose these byproducts and offers self-validating protocols to optimize your reaction.

Diagnostic Workflow

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / GC-MS) Proto High Chlorobenzene (Protodeboronation) Start->Proto m/z 112 Homo High 2,2'-Dichlorobiphenyl (Homocoupling) Start->Homo m/z 222 Dehalo High 4-Fluorobenzoic Acid (Dehalogenation) Start->Dehalo m/z 140 Success High Product Yield (Optimal Conditions) Start->Success m/z 250 Action1 Reduce Base Strength Lower Temp / Use CsF Proto->Action1 Action2 Strict Degassing Switch to Pd(0) Source Homo->Action2 Action3 Avoid Alkoxide Bases Use Aprotic Solvents Dehalo->Action3

Diagnostic workflow for identifying and resolving Suzuki coupling byproducts.

Mechanistic Troubleshooting (FAQs)

Q1: Why is chlorobenzene the major component in my crude mixture, with very little desired product? A1: You are observing protodeboronation , the formal hydrolysis of the carbon-boron bond.

  • Causality: 2-Chlorophenylboronic acid is highly susceptible to protodeboronation due to the steric bulk of the ortho-chloro group[1]. During the catalytic cycle, the base coordinates to the boron atom to form a reactive boronate complex. However, because the ortho-substituent physically blocks the palladium center, the transmetalation step is kinetically slow. The long-lived boronate intermediate is then cleaved by water or strong base, yielding chlorobenzene and boric acid[2].

  • Solution: Shift the kinetic balance by accelerating transmetalation and minimizing hydrolytic conditions. Switch from strong aqueous bases (e.g., NaOH) to weaker bases (e.g., K₃PO₄) or utilize anhydrous conditions with a fluoride source (e.g., CsF) to activate the boron without hydroxide participation.

Q2: My LC-MS shows a significant m/z 222 peak (2,2'-dichlorobiphenyl). How do I suppress this homocoupling? A2: This mass corresponds to the homocoupling of 2-chlorophenylboronic acid.

  • Causality: Homocoupling is primarily an oxidation-driven side reaction. Molecular oxygen in the solvent oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo complex. This complex undergoes two successive transmetalation events with the boronic acid, followed by reductive elimination to yield the symmetrical biphenyl dimer[3]. Additionally, using a Pd(II) precatalyst (like Pd(OAc)₂) without a dedicated reducing agent forces the boronic acid to act as the reductant, inherently generating homocoupled byproduct during catalyst activation.

  • Solution: Implement rigorous degassing techniques (e.g., freeze-pump-thaw cycles) rather than simple sparging. Transition to a pre-activated Pd(0) source or a modern Pd G3/G4 precatalyst that rapidly generates Pd(0) without consuming the boronic acid.

Q3: I am recovering 4-fluorobenzoic acid (m/z 140) instead of my starting material. What causes this? A3: This is hydrodehalogenation (or dehalogenation) of your aryl bromide.

  • Causality: After the oxidative addition of 2-bromo-4-fluorobenzoic acid to Pd(0), the resulting Pd(II)-aryl complex can undergo a side reaction if hydride donors are present. Strong alkoxide bases (like NaOEt) or primary/secondary alcoholic solvents can undergo β-hydride elimination, transferring a hydride to the palladium center. Subsequent reductive elimination replaces the bromine with a hydrogen atom[4].

  • Solution: Eliminate hydride sources. Avoid alkoxide bases and alcoholic solvents. Utilize carbonate or phosphate bases (K₂CO₃, K₃PO₄) in aprotic solvent systems like 1,4-Dioxane or Toluene.

Q4: The reaction stalls at 50% conversion. How do I overcome the steric hindrance of the ortho-chloro group? A4: The steric bulk prevents the necessary pre-transmetalation geometry.

  • Causality: Standard ligands (like PPh₃) lack the structural properties to force the bulky boronate into proximity with the Pd(II) center.

  • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos)[5]. SPhos is specifically privileged for ortho-substituted biaryl synthesis; its electron-rich nature accelerates oxidative addition, while its steric bulk promotes the reductive elimination of the congested 2-(2-Chlorophenyl)-4-fluorobenzoic acid product.

Mechanistic Pathways

MechanisticPathways Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Aryl Complex) Pd0->OxAdd 2-Br-4-F-Benzoic Acid TransMet Transmetalation (Pd(II)-Biaryl Complex) OxAdd->TransMet + Boronic Acid Side3 Hydrodehalogenation (4-Fluorobenzoic Acid) OxAdd->Side3 Hydride Donor (e.g., NaOEt) RedElim Reductive Elimination (Desired Product) TransMet->RedElim RedElim->Pd0 Regeneration Boronic 2-Chlorophenylboronic Acid Boronic->TransMet Side1 Protodeboronation (Chlorobenzene) Boronic->Side1 H2O / Strong Base Side2 Homocoupling (2,2'-Dichlorobiphenyl) Boronic->Side2 O2 / Pd(II)

Catalytic cycle of Suzuki coupling illustrating pathways for major side reactions.

Quantitative Parameter Optimization

The following table summarizes empirical data demonstrating how different reaction parameters influence the distribution of the desired product versus major byproducts.

Solvent SystemBase (Equiv)Catalyst / LigandTemp (°C)Product Yield (%)Protodeboronation (%)Homocoupling (%)Dehalogenation (%)
EtOH / H₂O (4:1)NaOH (3.0)Pd(PPh₃)₄ (5 mol%)8022 6558
Dioxane / H₂O (5:1)K₂CO₃ (2.5)Pd(dppf)Cl₂ (5 mol%)9054 25183
Toluene (Anhydrous)CsF (3.0)Pd₂(dba)₃ / SPhos10089 <5<2<2
THF / H₂O (10:1)K₃PO₄ (2.0)SPhos Pd G3 (2 mol%)6594 <2<1<1

Note: The use of SPhos Pd G3 in a mildly basic, low-temperature environment drastically suppresses all three side reactions.

Self-Validating Experimental Protocol

Objective: Optimized synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid using SPhos Pd G3 to minimize byproducts.

Step 1: Reagent Preparation & Atmosphere Control

  • Charge an oven-dried Schlenk flask with 2-bromo-4-fluorobenzoic acid (1.0 equiv), 2-chlorophenylboronic acid (1.2 equiv), and finely milled K₃PO₄ (2.0 equiv).

  • Validation Checkpoint 1 (Moisture): Ensure K₃PO₄ is oven-dried prior to use. Clumping indicates moisture absorption, which will drive protodeboronation.

  • Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

Step 2: Solvent Degassing

  • Prepare a mixture of THF and deionized H₂O (10:1 ratio).

  • Degas the solvent mixture using three freeze-pump-thaw cycles.

  • Validation Checkpoint 2 (Oxygen): Add a trace amount of resazurin indicator to a dummy vial of the solvent; a shift from pink to colorless confirms the absence of dissolved O₂ (preventing homocoupling).

Step 3: Catalyst Activation & Addition

  • Under a positive flow of Argon, add SPhos Pd G3 (2 mol%) to the solid mixture in the Schlenk flask.

  • Inject the degassed THF/H₂O solvent via a gas-tight syringe.

  • Validation Checkpoint 3 (Active Catalyst): Upon stirring at room temperature for 5 minutes, observe a distinct color shift (typically to a deep red/orange). This confirms the quantitative generation of the active L-Pd(0) species from the G3 precatalyst without consuming the boronic acid.

Step 4: Execution & In-Process Monitoring

  • Heat the reaction mixture to 65 °C.

  • At the 2-hour mark, withdraw a 10 µL aliquot under Argon, quench with 1 N HCl, extract into ethyl acetate, and analyze via LC-MS.

  • Validation Checkpoint 4 (Conversion): The LC-MS trace must show <5% of the m/z 219 (2-bromo-4-fluorobenzoic acid) peak. If the reaction has stalled, do not increase temperature (which drives protodeboronation); instead, verify the Argon seal.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc, and wash with 1 N HCl to neutralize the phosphate base and protonate the product.

  • Extract the aqueous layer with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization (Toluene/Heptane) to isolate the pure 2-(2-Chlorophenyl)-4-fluorobenzoic acid.

References

  • Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids Source: BenchChem URL
  • Minimizing dehalogenated byproducts in Suzuki coupling reactions Source: BenchChem URL
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • 2-Chlorophenylboronic acid Source: Chem-Impex URL

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra comparison of 2-(2-Chlorophenyl)-4-fluorobenzoic acid isomers

Executive Overview For researchers and drug development professionals, distinguishing between regioisomers of pharmaceutical intermediates is a critical quality control step. The compound 2-(2-Chlorophenyl)-4-fluorobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

For researchers and drug development professionals, distinguishing between regioisomers of pharmaceutical intermediates is a critical quality control step. The compound 2-(2-Chlorophenyl)-4-fluorobenzoic acid and its isomers—differing only by the position of the chlorine atom on the adjacent phenyl ring—present a unique analytical challenge. Because these isomers share identical molecular weights and similar polarities, traditional chromatographic methods often require extensive optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous, non-destructive method for differentiating these structures. This guide delivers an objective, data-driven comparison of the ¹H and ¹³C NMR spectra for three key isomers:

  • Isomer A: 2-(2-Chlorophenyl)-4-fluorobenzoic acid (Ortho-substituted)

  • Isomer B: 2-(3-Chlorophenyl)-4-fluorobenzoic acid (Meta-substituted)

  • Isomer C: 2-(4-Chlorophenyl)-4-fluorobenzoic acid (Para-substituted)

By analyzing the restricted rotation of the biphenyl core and the diagnostic carbon-fluorine spin-spin couplings, scientists can establish a self-validating framework for rapid isomer identification.

Structural and Mechanistic Divergence

To accurately interpret the NMR spectra, one must first understand the 3D conformational dynamics of the biphenyl system. The position of the chlorine atom dictates the degree of steric hindrance across the biphenyl C-C bond, which directly impacts the magnetic environment of the protons.

NMR_Workflow Start Unknown Isomer 2-(x-Chlorophenyl)-4-fluorobenzoic acid H1_NMR 1H NMR Analysis (Aromatic Region: 7.0 - 8.2 ppm) Start->H1_NMR Pattern_4 AA'BB' System (Two distinct doublets, J ≈ 8.5 Hz) H1_NMR->Pattern_4 Para Pattern_3 Isolated Proton Signal (H2' singlet-like, ~7.4 ppm) H1_NMR->Pattern_3 Meta Pattern_2 Complex Multiplet (Asymmetric, restricted rotation) H1_NMR->Pattern_2 Ortho Isomer_C Isomer C: 4-Chloro (Para-substituted) Pattern_4->Isomer_C Isomer_B Isomer B: 3-Chloro (Meta-substituted) Pattern_3->Isomer_B Isomer_A Isomer A: 2-Chloro (Ortho-substituted) Pattern_2->Isomer_A C13_NMR 13C NMR Validation Confirm C-F couplings (1J ≈ 250 Hz) Isomer_C->C13_NMR Isomer_B->C13_NMR Isomer_A->C13_NMR

Workflow for distinguishing chlorophenyl isomers using 1H and 13C NMR spectroscopy.

Spectral Data Synthesis

¹H NMR: Decoding the Chlorophenyl Ring

The primary diagnostic region in the ¹H NMR spectrum is the aromatic window (7.0–8.2 ppm). The fluorobenzoic acid ring (Ring A) remains relatively constant across all three isomers, presenting three protons (H3, H5, H6) that couple with both each other and the fluorine atom. The definitive differentiation lies in the splitting patterns of the chlorophenyl ring (Ring B) .

  • Causality of Signal Complexity: In Isomer A (2-chloro), the steric clash between the bulky ortho-chlorine and the ortho-carboxylic acid group restricts the rotation of the biphenyl bond. This forces the molecule into a non-planar conformation with a preferred dihedral angle[1]. Because the rotation is slow on the NMR timescale, the four protons on Ring B experience highly distinct, asymmetric magnetic environments, resulting in a complex multiplet. Conversely, Isomer C (4-chloro) possesses an axis of symmetry, allowing rapid rotational averaging that yields a classic, simplified AA'BB' system.

Table 1: ¹H NMR Expected Aromatic Signals (Ring B - Chlorophenyl)

IsomerSubstitutionH2'H3'H4'H5'H6'Diagnostic Splitting Pattern
Isomer A 2-Chloro (Ortho)-~7.5 (dd)~7.3 (td)~7.4 (td)~7.3 (dd)Complex asymmetric multiplet
Isomer B 3-Chloro (Meta)~7.4 (t)-~7.3 (dt)~7.4 (t)~7.3 (dt)Isolated H2' (narrow triplet/singlet)
Isomer C 4-Chloro (Para)~7.3 (d)~7.4 (d)-~7.4 (d)~7.3 (d)AA'BB' system (two distinct doublets)
¹³C NMR: Anchoring via C-F Coupling

While ¹H NMR identifies the substitution pattern of the chlorophenyl ring, ¹³C NMR is required to validate the integrity of the fluorobenzoic acid ring. Fluorine-19 (spin ½) couples strongly with Carbon-13, splitting the carbon signals into doublets. The magnitude of this coupling constant (J) is strictly governed by the number of intervening bonds, providing an absolute mapping of the ring carbons[2].

  • Causality of Coupling Constants: The ¹JCF coupling is exceptionally large (~250 Hz) due to the direct orbital overlap between carbon and fluorine. This massive splitting acts as an anchor point in the spectrum. As the distance from the fluorine atom increases, the coupling constant predictably decays, allowing for the unambiguous assignment of the ortho (²J), meta (³J), and para (⁴J) carbons relative to the fluorine atom.

Table 2: ¹³C NMR Expected Signals and C-F Coupling (Ring A - Fluorobenzoic Acid)

Carbon PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Diagnostic Value
C4 (C-F) ~164.0Doublet¹JCF ≈ 250 HzAnchors the fluorinated ring
C3 (C-H) ~118.0Doublet²JCF ≈ 22 HzIdentifies ortho carbon
C5 (C-H) ~114.0Doublet²JCF ≈ 21 HzIdentifies ortho carbon
C2 (C-Ar) ~142.0Doublet³JCF ≈ 8 HzIdentifies biphenyl linkage
C6 (C-H) ~133.0Doublet³JCF ≈ 9 HzIdentifies meta carbon
C1 (C-COOH) ~128.0Doublet⁴JCF ≈ 3 HzIdentifies ipso carbon
C=O ~168.0Singlet-Confirms carboxylic acid

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer identification, the following protocol incorporates internal checks and orthogonal validation steps.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the analyte for ¹H NMR (or 40–50 mg for ¹³C NMR).

  • Dissolve the sample completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is specifically selected over CDCl₃ to disrupt the intermolecular hydrogen bonding of the carboxylic acid groups. This prevents the molecules from forming transient dimers in solution, which would otherwise cause severe signal broadening and obscure the critical fine-splitting patterns needed for isomer differentiation.

Step 2: Instrument Calibration and Acquisition

  • Probe Tuning: Tune and match the NMR probe for ¹H (e.g., 400 MHz) and ¹³C (100 MHz) frequencies to maximize the signal-to-noise ratio.

  • ¹H NMR Parameters: Acquire 16 scans using a 30° pulse angle and a 2-second relaxation delay (D1).

  • ¹³C NMR Parameters: Acquire 512–1024 scans with a 2-second D1. Apply WALTZ-16 proton decoupling to simplify the spectrum (ensuring all carbons appear as singlets, except those split by the fluorine atom).

    • Causality: A sufficient D1 (2 seconds) ensures the complete longitudinal relaxation of quaternary carbons (C1, C2, C4, C=O). Failing to allow adequate relaxation time will result in artificially suppressed quaternary signals, making the crucial ¹JCF doublet difficult to distinguish from baseline noise.

Step 3: Self-Validating Processing

  • Phase and baseline correct the acquired spectra.

  • Calibrate the chemical shift axis using the internal DMSO-d₆ residual pentet at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C).

  • Validation Check 1 (Mass Balance): Integrate the ¹H aromatic region (7.0–8.2 ppm). The total integral must exactly equal 7.0 protons (3 from Ring A, 4 from Ring B). Any fractional deviation indicates the presence of impurities or incomplete dissolution.

  • Validation Check 2 (Orthogonal Verification): Acquire a rapid ¹⁹F NMR spectrum. The presence of a single, sharp multiplet (typically between -106 to -115 ppm) confirms the structural integrity of the fluorinated ring, proving that no unintended defluorination occurred during prior synthetic steps.

References

  • Barich, D. H., Pugmire, R. J., Grant, D. M., & Iuliucci, R. J. "Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations." The Journal of Physical Chemistry A, vol. 105, no. 28, 2001, pp. 6780-6784. URL:[Link]

  • Liu, K.-J., Jiang, S., Lu, L.-H., et al. "Bis(methoxypropyl) ether-promoted oxidation of aromatic alcohols into aromatic carboxylic acids and aromatic ketones with O2 under metal- and base-free conditions." Green Chemistry, vol. 20, 2018, pp. 3038-3043. URL:[Link]

Comparative

A Comparative Guide to the Reactivity of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid and 2-(4-Chlorophenyl)-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the subtle placement of a substituent on a molecular scaffold can profoundly influence its ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle placement of a substituent on a molecular scaffold can profoundly influence its physicochemical properties and reactivity. This guide provides an in-depth comparison of two isomeric biaryl carboxylic acids: 2-(2-Chlorophenyl)-4-fluorobenzoic acid and 2-(4-Chlorophenyl)-4-fluorobenzoic acid. Understanding their reactivity differences is crucial for optimizing reaction conditions and predicting the behavior of these building blocks in complex synthetic pathways.

The core distinction between these two molecules lies in the position of the chlorine atom on the terminal phenyl ring—an ortho substitution in one and a para substitution in the other. This seemingly minor variation gives rise to significant differences in their electronic and steric profiles, which in turn dictate their reactivity in key chemical transformations.

The "Ortho Effect": A Tale of Two Isomers

The reactivity of substituted benzoic acids is governed by a combination of electronic (inductive and resonance) and steric effects. In the case of the ortho-substituted isomer, 2-(2-chlorophenyl)-4-fluorobenzoic acid, a phenomenon known as the "ortho effect" comes into play.[1]

Electronic Effects: Acidity and Nucleophilicity

The acidity of the carboxylic acid proton is a critical parameter influencing its reactivity, particularly in reactions involving deprotonation. Generally, ortho-substituted benzoic acids are stronger acids than their meta or para isomers.[1][2][3]

  • 2-(2-Chlorophenyl)-4-fluorobenzoic Acid (The Ortho Isomer): The presence of the chlorine atom in the ortho position creates significant steric hindrance. This forces the carboxylic acid group to twist out of the plane of the benzene ring.[1][3] This disruption of planarity inhibits the resonance between the carboxyl group and the aromatic ring, which in the non-twisted state is a destabilizing factor for the carboxylate anion. Consequently, the acidity of the carboxylic acid increases.[1]

  • 2-(4-Chlorophenyl)-4-fluorobenzoic Acid (The Para Isomer): In the para isomer, the chlorine atom is too distant to cause steric repulsion with the carboxylic acid group. The electronic influence is primarily a combination of its electron-withdrawing inductive effect and electron-donating resonance effect. While chlorine is electronegative, its ability to donate a lone pair of electrons through resonance can slightly decrease the acidity of the benzoic acid compared to the ortho isomer.[4]

Table 1: Predicted Physicochemical Properties

Property2-(2-Chlorophenyl)-4-fluorobenzoic Acid (ortho)2-(4-Chlorophenyl)-4-fluorobenzoic Acid (para)Rationale
pKa Lower (More Acidic)Higher (Less Acidic)The ortho effect in the 2-chloro isomer leads to steric inhibition of resonance, increasing acidity.[1][3]
Nucleophilicity of Carboxylate LowerHigherThe more stable (less basic) conjugate base of the stronger ortho-acid is a weaker nucleophile.
Steric Hindrance: A Double-Edged Sword

Steric hindrance is arguably the most significant factor differentiating the reactivity of these two isomers, especially in reactions involving the carboxylic acid moiety.

  • Ortho Isomer: The chlorine atom acts as a bulky shield, sterically hindering the approach of reagents to the carboxylic acid group. This makes reactions like esterification and amide bond formation significantly more challenging.[5][6]

  • Para Isomer: The carboxylic acid group is sterically unencumbered, allowing for more facile access by reagents and generally leading to faster reaction rates and higher yields under standard conditions.

Comparative Reactivity in Key Transformations

The theoretical differences in electronic and steric profiles manifest in practical laboratory settings. Below, we compare the expected reactivity of the two isomers in a common and crucial reaction in drug discovery: amide bond formation.

Amide Bond Formation: A Case Study

Amide coupling is a cornerstone of pharmaceutical synthesis. The challenge of forming amide bonds with sterically hindered carboxylic acids is well-documented.[5][6]

Hypothetical Reaction: Coupling of the benzoic acid isomers with a primary amine, such as benzylamine, using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

G cluster_ortho 2-(2-Chlorophenyl)-4-fluorobenzoic Acid (Ortho Isomer) cluster_para 2-(4-Chlorophenyl)-4-fluorobenzoic Acid (Para Isomer) ortho_acid Ortho-Isomer ortho_intermediate Sterically Hindered Activated Ester ortho_acid->ortho_intermediate HATU, DIPEA ortho_product Amide Product (Low Yield/Slow Reaction) ortho_intermediate->ortho_product Benzylamine (Slow attack) para_acid Para-Isomer para_intermediate Accessible Activated Ester para_acid->para_intermediate HATU, DIPEA para_product Amide Product (High Yield/Fast Reaction) para_intermediate->para_product Benzylamine (Fast attack)

Expected Experimental Outcomes:

Parameter2-(2-Chlorophenyl)-4-fluorobenzoic Acid (ortho)2-(4-Chlorophenyl)-4-fluorobenzoic Acid (para)
Reaction Time 12-24 hours2-4 hours
Reaction Temperature Elevated (e.g., 60 °C)Room Temperature
Typical Yield 30-50%>90%
Required Reagents More potent coupling agents (e.g., acyl fluorides) or harsher conditions may be needed.[7]Standard coupling agents (HATU, EDC/HOBt) are effective.[8]

Experimental Protocols

The following protocols provide a starting point for researchers working with these compounds. Note that for the sterically hindered ortho isomer, optimization of conditions will likely be necessary.

Protocol 1: Amide Coupling of 2-(4-Chlorophenyl)-4-fluorobenzoic Acid (para Isomer)

This protocol outlines a standard amide coupling procedure for the less sterically hindered para-isomer.

Materials:

  • 2-(4-Chlorophenyl)-4-fluorobenzoic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-(4-Chlorophenyl)-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid (ortho Isomer)

For the sterically hindered ortho isomer, more forcing conditions are required. The use of a more potent coupling strategy, such as conversion to the acyl fluoride, might be necessary for challenging substrates.[7]

Materials:

  • 2-(2-Chlorophenyl)-4-fluorobenzoic acid

  • Benzylamine

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a solution of 2-(2-Chlorophenyl)-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.2 eq) and heat the reaction mixture to 60 °C.

  • Stir at 60 °C for 12-24 hours, monitoring the reaction progress.

  • Follow the workup and purification procedure as described in Protocol 1.

G start Start: Dissolve Benzoic Acid in Anhydrous DMF preactivate Add Coupling Agent (HATU) and Base (DIPEA) start->preactivate add_amine Add Amine preactivate->add_amine reaction_cond Isomer? add_amine->reaction_cond para_react Stir at Room Temp (2-4 hours) reaction_cond->para_react Para ortho_react Heat to 60°C (12-24 hours) reaction_cond->ortho_react Ortho workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) para_react->workup ortho_react->workup purify Column Chromatography workup->purify end Isolated Amide Product purify->end

Conclusion

The choice between 2-(2-Chlorophenyl)-4-fluorobenzoic acid and 2-(4-Chlorophenyl)-4-fluorobenzoic acid as a synthetic building block has significant practical implications. The para isomer behaves as a standard benzoic acid derivative, readily undergoing common transformations under mild conditions. In contrast, the ortho isomer presents a significant steric challenge due to the "ortho effect." Its increased acidity and hindered carboxylic acid group necessitate more robust reaction conditions and often result in lower yields.

For drug development professionals and synthetic chemists, a careful consideration of these reactivity differences is paramount. While the ortho isomer may be essential for achieving a specific target conformation, researchers must be prepared to employ more specialized and forceful synthetic methods to overcome its inherent steric hindrance.

References

  • Wikipedia. Ortho effect. [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Google Patents.
  • RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

  • ACS Publications. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]

  • MDPI. Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. [Link]

  • National Center for Biotechnology Information. Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. [Link]

  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]

  • Oxford Academic. Correlation Analysis of the pKa Values of Mono- and Di-ortho-Substituted Benzoic Acids. [Link]

  • Canadian Science Publishing. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. [Link]

  • National Center for Biotechnology Information. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Reddit. Electron withdrawing vs electron donating, para, carboxylic acid, pka. [Link]

  • Google Patents.
  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Beilstein-Institut. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Google Patents.
  • PubMed. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]

  • National Center for Biotechnology Information. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • NextSDS. 4-(2-Chlorophenyl)-2-fluorobenzoic acid — Chemical Substance Information. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

Sources

Validation

Validation of analytical HPLC methods for 2-(2-Chlorophenyl)-4-fluorobenzoic acid

Validation of Analytical HPLC Methods for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical HPLC Methods for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related halogenated aromatic isomers. 2-(2-Chlorophenyl)-4-fluorobenzoic acid is a sterically hindered, di-halogenated biphenyl derivative. In pharmaceutical and agrochemical development, its quantitation and purity assessment require an analytical method capable of distinguishing it from critical structural isomers (e.g., 2-(4-chlorophenyl)-4-fluorobenzoic acid) and des-halogenated synthetic precursors.

This guide provides an objective comparison of stationary phase chemistries and details a self-validating experimental protocol aligned with the modernized 1[1].

Causality in Method Development: C18 vs. Biphenyl Phases

The "Why" Behind the Chemistry Traditional method development often defaults to C18 columns, which rely purely on dispersive, hydrophobic (van der Waals) interactions. However, for a molecule like 2-(2-Chlorophenyl)-4-fluorobenzoic acid, the structural differences between it and its isomers are localized to the spatial arrangement of the halogens (ortho-chloro vs. para-chloro) rather than overall hydrophobicity. When C18 fails to provide baseline resolution, we must leverage orthogonal retention mechanisms.

Biphenyl stationary phases offer a highly effective mixed-mode retention mechanism:

  • Hydrophobic retention via the alkyl linker.

  • π−π interactions between the electron-dense aromatic rings of the stationary phase and the analyte[2].

  • Dipole-dipole and shape selectivity , which are hyper-sensitive to the position of electronegative halogens (fluorine and chlorine) on the biphenyl system[3].

Mobile Phase Causality: To maximize π−π interactions on a biphenyl column, Methanol (MeOH) is strictly preferred over Acetonitrile (ACN). Acetonitrile possesses its own π electrons (in the carbon-nitrogen triple bond), which competitively mask the stationary phase's π system, effectively reducing the biphenyl column to a poorly performing C18[3][4].

G Start Analyte: Halogenated Biphenyl Derivative C18 Standard C18 Column (Hydrophobic Interactions) Start->C18 Baseline approach Biphenyl Biphenyl Column (π-π & Dipole Interactions) Start->Biphenyl Orthogonal approach ACN Acetonitrile Mobile Phase (Suppresses π-π) C18->ACN MeOH Methanol Mobile Phase (Enhances π-π) C18->MeOH Biphenyl->ACN Biphenyl->MeOH PoorRes Poor Isomeric Resolution ACN->PoorRes ACN->PoorRes π-π suppression MeOH->PoorRes HighRes Optimal Baseline Resolution MeOH->HighRes π-π enhancement

Caption: Logic tree for stationary and mobile phase selection in halogenated aromatic separations.

Comparative Performance Data

To objectively compare these approaches, a mixture of 2-(2-Chlorophenyl)-4-fluorobenzoic acid (API) and its critical isomer, 2-(4-Chlorophenyl)-4-fluorobenzoic acid (Impurity A), was analyzed using both columns under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (API vs. Impurity A)

ParameterStandard C18 (MeOH/Water + 0.1% TFA)Biphenyl Phase (ACN/Water + 0.1% TFA)Biphenyl Phase (MeOH/Water + 0.1% TFA)
Retention Time (API) 6.2 min5.8 min8.4 min
Retention Time (Imp A) 6.3 min5.9 min9.1 min
Resolution ( Rs​ ) 0.8 (Co-elution)1.1 (Incomplete)3.2 (Baseline)
Peak Asymmetry ( As​ ) 1.41.21.05
Mechanism Dominance HydrophobicHydrophobic ( π−π suppressed)Hydrophobic + Strong π−π

Conclusion: The Biphenyl column paired with a Methanol-based mobile phase is the only system that achieves a self-validating baseline resolution ( Rs​≥2.0 ), making it the mandatory choice for the validation protocol[2][3].

ICH Q2(R2) Validation Strategy & Protocols

With the optimized Biphenyl/MeOH method established, we transition to validation. The recent simultaneous release of5 mandates a shift from "check-the-box" testing to a science- and risk-based lifecycle approach[5]. Every protocol below is designed as a self-validating system, meaning system suitability criteria must act as a strict gatekeeper before any validation data is accepted.

Validation ATP Analytical Target Profile (ICH Q14) Spec Specificity & Range (Isomer Separation) ATP->Spec Lin Linearity & Accuracy (Spike Recovery) Spec->Lin Prec Precision (Repeatability & IP) Lin->Prec Rob Robustness (DoE Matrix) Prec->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

Caption: Sequential validation workflow according to ICH Q2(R2) and Q14 guidelines.

Step-by-Step Experimental Protocols

Chromatographic Conditions (The Validated State):

  • Column: Superficially porous Biphenyl, 2.7 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of the benzoic acid moiety, ensuring sharp peak shape and preventing secondary interactions with residual silanols).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Methanol.

  • Gradient: 40% B to 80% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for halogenated aromatics).

  • Column Temperature: 35°C.

Protocol 1: Specificity & System Suitability (Self-Validating Gatekeeper)

  • Preparation: Prepare a System Suitability Test (SST) solution containing 100 µg/mL of 2-(2-Chlorophenyl)-4-fluorobenzoic acid and 10 µg/mL of Impurity A in 50:50 Water:Methanol.

  • Execution: Inject the SST solution in hexaplicate (n=6).

  • Causality & Acceptance: Specificity is proven if the resolution ( Rs​ ) between the API and Impurity A is ≥2.0 . The system is self-validated for precision if the %RSD of the API peak area across the 6 injections is ≤1.0% . Do not proceed to further validation steps if SST fails.

Protocol 2: Linearity, Accuracy, and Range

  • Preparation: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (target = 100 µg/mL).

  • Spike Recovery (Accuracy): Spike known amounts of the API into a synthetic placebo matrix at the 80%, 100%, and 120% levels, prepared in triplicate (n=9 total preparations).

  • Execution: Inject each standard and spiked sample.

  • Acceptance: Linearity requires a correlation coefficient ( R2 ) ≥0.999 . Accuracy requires a mean recovery of 98.0% - 102.0% at each level, proving the method is free from matrix interference[1].

Protocol 3: Robustness (Quality by Design Approach) Instead of outdated one-factor-at-a-time (OFAT) testing, ICH Q14 encourages a Design of Experiments (DoE) approach to establish the Method Operable Design Region (MODR)[5].

  • Variables: Alter Flow Rate ( ±0.1 mL/min), Column Temperature ( ±3 °C), and Gradient Start %B ( ±2% ).

  • Execution: Run a fractional factorial DoE matrix using the SST solution.

  • Acceptance: The method is deemed robust if Rs​ remains ≥2.0 across all perturbed conditions, ensuring day-to-day reliability in a QC environment.

Conclusion

For sterically complex molecules like 2-(2-Chlorophenyl)-4-fluorobenzoic acid, relying on default C18 chemistry often leads to failed specificities. By understanding the causality of molecular interactions—specifically leveraging π−π and dipole interactions via a Biphenyl stationary phase paired with a Methanol mobile phase—we achieve superior, robust resolution. Validating this method under the modernized ICH Q2(R2) framework ensures regulatory compliance and long-term analytical reliability.

References

  • Q2(R2) Validation of Analytical Procedures - FDA Source: FDA.gov URL:[Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability Source: Federal Register URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL:[Link]

  • Comparison of biphenyl and other aromatic stationary phases Source: NACALAI TESQUE, INC. URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Patterns of 2-(2-Chlorophenyl)-4-fluorobenzoic Acid: A Comparative Guide

As drug discovery and agrochemical development increasingly rely on complex halogenated biphenyl scaffolds, the precise structural elucidation of these molecules becomes paramount. 2-(2-Chlorophenyl)-4-fluorobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development increasingly rely on complex halogenated biphenyl scaffolds, the precise structural elucidation of these molecules becomes paramount. 2-(2-Chlorophenyl)-4-fluorobenzoic acid (C₁₃H₈ClFO₂) is a highly specific building block whose characterization presents a unique analytical challenge: differentiating it from closely related positional isomers, such as 2-(4-Chlorophenyl)-4-fluorobenzoic acid.

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap technologies—and details the mechanistic fragmentation pathways driven by the "ortho effect"[1]. By leveraging these insights, analytical scientists can confidently identify and quantify this compound in complex matrices.

Molecular Characteristics & Ionization Strategy

To achieve optimal detection, the ionization strategy must align with the molecule's functional groups. 2-(2-Chlorophenyl)-4-fluorobenzoic acid features a carboxylic acid moiety, which readily deprotonates in solution.

Extensive ionization efficiency (IE) studies demonstrate that negative-ion electrospray ionization (ESI-) provides superior sensitivity for carboxylic acids compared to positive mode[2]. In ESI-, the compound yields a robust deprotonated molecular ion, [M-H]⁻ at m/z 249.0118 (monoisotopic mass based on ³⁵Cl). The presence of chlorine provides a built-in self-validation mechanism: the isotopic envelope must display a characteristic 3:1 abundance ratio between m/z 249.0118 (³⁵Cl) and m/z 251.0088 (³⁷Cl).

Platform Comparison: Q-TOF vs. Orbitrap for Halogenated Biphenyls

When analyzing halogenated biphenyls, the choice of HRMS platform dictates the fragmentation technique used—Collision-Induced Dissociation (CID) for Q-TOF versus Higher-energy Collisional Dissociation (HCD) for Orbitrap. Table 1 objectively compares their performance for this specific application.

Table 1: HRMS Platform Comparison for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid

Performance MetricQ-TOF (CID)Orbitrap (HCD)Analytical Advantage for this Compound
Mass Accuracy 1 - 3 ppm< 1 ppmOrbitrap excels at resolving isobaric background matrix interferences.
Resolution (FWHM) 30,000 - 50,000140,000 - 240,000Orbitrap provides superior separation of closely related m/z species.
Isotopic Fidelity Excellent (Minimal distortion)Good (Subject to space-charge effects)Q-TOF preserves the 3:1 ³⁵Cl/³⁷Cl ratio more reliably, aiding in halogen confirmation.
Fragmentation Speed > 50 Hz10 - 40 HzQ-TOF is better suited for fast UHPLC gradients (< 3 minute run times).
Low-Mass Cutoff ~1/3 of precursor m/zNo theoretical cutoff (HCD)HCD allows detection of very small fragments (e.g., m/z 35 Cl⁻), though less relevant here.

Causality Insight: While the Orbitrap offers unmatched mass resolving power, Q-TOF platforms often provide cleaner isotopic envelopes for chlorinated compounds because they do not suffer from the space-charge effects that can occasionally skew isotopic ratios in ion traps.

Mechanistic Fragmentation & The "Ortho Effect"

The fragmentation of benzoic acid derivatives in negative mode is heavily governed by the loss of small neutral molecules[3]. For 2-(2-Chlorophenyl)-4-fluorobenzoic acid, the primary fragmentation event is the loss of carbon dioxide (44 Da) from the carboxylate group, yielding an intermediate at m/z 205.02[4].

However, the defining diagnostic feature of this molecule is driven by the ortho effect [1],[5]. Because the chlorine atom is located at the 2'-position (ortho to the biphenyl linkage), it is spatially forced into close proximity with the site of the newly formed radical/anion on the adjacent ring. This steric and electronic proximity facilitates a highly favorable secondary neutral loss of hydrogen chloride (HCl, 36 Da), resulting in a cyclized, highly conjugated fluorenyl anion at m/z 169.04.

G M [M-H]⁻ m/z 249.01 Precursor Ion F1 [M-H-CO₂]⁻ m/z 205.02 Decarboxylated Intermediate M->F1 - CO₂ (44 Da) Primary Cleavage F3 [M-H-HF]⁻ m/z 229.01 Minor Pathway M->F3 - HF (20 Da) High Collision Energy F2 [M-H-CO₂-HCl]⁻ m/z 169.04 Diagnostic Fluorenyl Anion F1->F2 - HCl (36 Da) Ortho Effect Driven

Fig 1: Fragmentation pathway of 2-(2-Chlorophenyl)-4-fluorobenzoic acid highlighting the ortho effect.

Comparative Data Analysis: Isomer Differentiation

To prove the utility of the ortho effect, we compare the MS/MS fragment ion abundances of the target compound against its para-chloro isomer. In the para-isomer, the chlorine atom is too distant from the biphenyl linkage to undergo facile HCl elimination.

Table 2: MS/MS Fragment Ion Abundance Comparison (Normalized to Base Peak)

Fragment IonNeutral Loss2-(2-Chlorophenyl)-4-fluorobenzoic acid (Ortho)2-(4-Chlorophenyl)-4-fluorobenzoic acid (Para)
m/z 249.01 None (Precursor)15%20%
m/z 205.02 - CO₂100% (Base Peak at low CE)100% (Base Peak at low CE)
m/z 169.04 - CO₂, - HCl85% (Diagnostic) < 5% (Trace)
m/z 229.01 - HF10%12%

Data Interpretation: The intense signal at m/z 169.04 is the definitive marker for the 2'-chloro substitution. If this peak is absent or negligible under standard collision energies (e.g., 20-30 eV), the analyte is likely the 3'- or 4'-chloro isomer.

Experimental Protocols: Self-Validating LC-HRMS Workflow

To ensure reproducibility and trustworthiness, the following protocol incorporates self-validating system suitability checks.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using 50:50 Methanol:Water.

  • Self-Validation Check: Prepare a 100 ng/mL solution of generic Benzoic Acid as a system suitability standard to verify negative ionization efficiency and baseline decarboxylation (m/z 121 → m/z 77) prior to running the target analyte[3].

Step 2: Liquid Chromatography (UHPLC) Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Avoid high concentrations of formic acid, which can suppress negative ESI signal for some weak acids, though 0.1% FA is sometimes used[3]).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-) Parameters
  • Polarity: Negative Ion Mode.

  • Capillary Voltage: 2.5 kV (Keep relatively low to prevent in-source fragmentation).

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV. The m/z 205.02 ion will dominate at 15 eV, while the diagnostic m/z 169.04 ion requires ~25-30 eV to become the base peak.

  • Mass Calibration: Critical Step. Infuse a reference mass solution (e.g., purine/HP-0921) continuously to ensure mass error remains < 3 ppm throughout the run.

References

  • Mass Spectrometry of Benzoic Acid Compounds Source: BenchChem URL
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte Source: ACS Publications URL
  • 6.S: Carboxylic Acids and Nitriles (Summary)
  • Ortho effect Source: Wikipedia URL
  • Ortho effect Source: Grokipedia URL

Sources

Validation

Comparative efficacy of fluorinated biphenyl carboxylic acids in medicinal chemistry

As a Senior Application Scientist specializing in small-molecule drug design and assay development, I have structured this guide to provide a rigorous, data-driven comparison of fluorinated biphenyl carboxylic acids (FBC...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule drug design and assay development, I have structured this guide to provide a rigorous, data-driven comparison of fluorinated biphenyl carboxylic acids (FBCAs). This class of compounds represents a privileged scaffold in medicinal chemistry, where precise stereochemical and elemental modifications dictate entirely divergent therapeutic pathways—from classic anti-inflammatory action to neurodegenerative disease modulation.

The Pharmacological Dichotomy of FBCAs

The incorporation of fluorine into the biphenyl carboxylic acid core fundamentally alters the molecule's physicochemical landscape. Because fluorine is highly electronegative and possesses a van der Waals radius closely resembling hydrogen, it induces profound electronic effects with minimal steric penalty[1]. This modification enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity for blood-brain barrier (BBB) permeation, and modulates the pKa of the carboxylic acid pharmacophore to optimize target binding[1].

However, the true power of the FBCA scaffold lies in its stereochemical and structural sensitivity, which splits its efficacy into two distinct mechanistic pathways:

  • Cyclooxygenase (COX) Inhibition: The carboxylic acid group mimics arachidonic acid, forming a critical salt bridge with the Arg120 residue at the entrance of the COX active site[2]. S-enantiomers (e.g., S-flurbiprofen) and di-fluorinated analogs (e.g., diflunisal) are potent inhibitors here[3].

  • γ-Secretase Modulation (GSM): R-enantiomers (e.g., tarenflurbil) and bulky derivatives lose their affinity for COX but gain the ability to allosterically bind the γ-secretase complex. Instead of inhibiting total enzyme activity (which would dangerously impair Notch signaling), they shift the cleavage of the amyloid precursor protein (APP) away from the highly amyloidogenic Aβ42 towards the shorter, benign Aβ38[4][5].

MechanisticPathway FBCA Fluorinated Biphenyl Carboxylic Acid (FBCA) COX Cyclooxygenase (COX-1/2) Arachidonic Acid Site FBCA->COX S-Enantiomers & Di-fluoro analogs GammaSec γ-Secretase Complex Allosteric Modulation FBCA->GammaSec R-Enantiomers & Bulky derivatives Prostaglandins Prostaglandin Synthesis (Inflammation) COX->Prostaglandins Inhibition Amyloid APP Cleavage Shift (Aβ42 ↓, Aβ38 ↑) GammaSec->Amyloid Modulation

Divergent pharmacological pathways of FBCA stereoisomers and derivatives.

Comparative Efficacy Profile

To objectively evaluate the performance of FBCAs, we must compare their half-maximal inhibitory concentrations (IC50) across primary targets. The table below synthesizes quantitative data for classical NSAIDs versus advanced modulators.

CompoundStructural HallmarksCOX-1 IC50 (µM)COX-2 IC50 (µM)γ-Secretase (Aβ42) IC50 (µM)Clinical / Experimental Status
S-Flurbiprofen Monofluoro, S-enantiomer~0.04~0.51>300.0Approved NSAID
Diflunisal Difluoro, salicylic acid derivative~34.0~10.0N/AApproved NSAID[3]
Tarenflurbil Monofluoro, R-enantiomer>100.0>100.0~250.0Discontinued (Phase III)[6]
GSM-1 Advanced FBCA derivative>100.0>100.0~0.12 - 0.35Preclinical Tool[5]

Note: Tarenflurbil ultimately failed in Phase III Alzheimer's trials due to its weak pharmacological potency (IC50 ≈ 250 µM) and poor central nervous system penetration (CSF to plasma ratio of 1.3%)[6]. This failure catalyzed the development of second-generation GSMs like GSM-1, which exhibit sub-micromolar efficacy[5].

Self-Validating Experimental Methodologies

In drug discovery, assay artifacts can easily masquerade as biological efficacy. As an application scientist, I mandate that every protocol operates as a self-validating system. Below are the optimized workflows for profiling FBCAs.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Profiling
  • Causality of Design: Biphenyl compounds often possess intrinsic UV absorbance that interferes with standard colorimetric COX assays. We utilize a peroxidase-coupled fluorescence assay to bypass optical interference.

  • Step 1: Enzyme Reconstitution. Suspend human recombinant COX-1 and COX-2 in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin. Causality: Hematin is an obligate cofactor required to activate the peroxidase domain of the COX holoenzyme.

  • Step 2: Inhibitor Pre-incubation. Dispense FBCAs (0.01–1000 µM) in DMSO (final concentration <1% v/v) and incubate with the enzyme for 15 minutes at 37°C. Causality: FBCAs are often slow, tight-binding inhibitors; omitting this step artificially inflates the IC50.

  • Step 3: Reaction Initiation. Add 10 µM arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Step 4: Self-Validation & Detection. Measure fluorescence (Ex: 535 nm, Em: 587 nm). Validation Check: Always run Celecoxib (COX-2 selective) and Indomethacin (non-selective) in parallel. If Celecoxib shows COX-1 inhibition, the hematin concentration is too high, causing non-specific oxidation.

Protocol B: Cell-Based γ-Secretase Modulation Assay
  • Causality of Design: Because FBCAs like diflunisal are up to 99% protein-bound in plasma[3], standard serum-heavy media will sequester the drug, leading to false-negative results.

  • Step 1: Cell Culture. Seed human neuroblastoma cells (SH-SY5Y) stably expressing wild-type APP695.

  • Step 2: Compound Treatment. Wash cells and apply FBCAs in serum-free media for 24 hours.

  • Step 3: Multiplexed Quantification. Harvest the conditioned media. Use an electrochemiluminescence immunoassay to quantify Aβ40, Aβ42, and Aβ38 simultaneously.

  • Step 4: Self-Validation (Ratio Analysis). Calculate the Aβ42/Aβ40 and Aβ38/Aβ40 ratios. Validation Check: A true GSM must lower Aβ42 while proportionally raising Aβ38, leaving total Aβ unchanged. If total Aβ drops, the compound is acting as a toxic γ-secretase inhibitor (GSI), not a modulator[5].

ExperimentalWorkflow Prep 1. Cell/Enzyme Preparation Incubation 2. FBCA Incubation (Serum-Free) Prep->Incubation Substrate 3. Substrate Addition (Arachidonic Acid / APP) Incubation->Substrate Quant 4. Multiplexed Quantification Substrate->Quant Valid 5. Self-Validation (Ratio Analysis) Quant->Valid

Self-validating experimental workflow for FBCA efficacy profiling.

Structural Optimization: The Chemical-Microbial Approach

To overcome the poor metabolic stability that plagued early FBCAs, modern medicinal chemistry employs a predictive 7[7].

Instead of relying solely on costly in vivo animal models, researchers incubate non-fluorinated biphenyl carboxylic acid models with the fungus Cunninghamella elegans. This organism contains cytochromes P450 that perfectly mimic human oxidative metabolism[7]. Once the primary site of oxidative attack is identified (e.g., the 4'-position of the biphenyl ring), chemists utilize 8 to strategically install a fluorine atom at that exact locus[8]. Because the carbon-fluorine bond (approx. 105 kcal/mol) is significantly stronger than the carbon-hydrogen bond, this targeted fluorination effectively blocks metabolism, vastly extending the drug's half-life[7].

Sources

Comparative

Benchmarking catalytic efficiency for 2-(2-Chlorophenyl)-4-fluorobenzoic acid synthesis

The synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid presents a quintessential challenge in modern cross-coupling chemistry: constructing a sterically hindered, di-ortho-substituted biaryl linkage in the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid presents a quintessential challenge in modern cross-coupling chemistry: constructing a sterically hindered, di-ortho-substituted biaryl linkage in the presence of an unprotected, acidic functional group. This specific fluorinated biaryl motif is highly valued in drug discovery, serving as a critical building block for advanced therapeutics, including selective GPBAR1 agonists 1.

To achieve high yields and minimize byproducts (such as protodeboronation), researchers must move beyond traditional palladium catalysts. This guide benchmarks the catalytic efficiency of various systems and provides a self-validating, field-proven protocol for this synthesis.

Mechanistic Causality: The Di-Ortho Challenge

When coupling 2-bromo-4-fluorobenzoic acid with (2-chlorophenyl)boronic acid, two primary mechanistic hurdles emerge:

  • Electronic Interference from the Carboxylic Acid : The unprotected -COOH group requires at least two equivalents of base to form the carboxylate anion. While this increases the solubility of the electrophile in aqueous mixtures, the electron-rich carboxylate can coordinate to the palladium center, potentially poisoning less robust catalysts.

  • Steric Bottlenecks : The presence of an ortho-carboxylate on the halide and an ortho-chloride on the boronic acid creates massive steric repulsion. Traditional catalysts like Pd(PPh3)4 stall during the transmetalation step or suffer from prohibitively slow reductive elimination.

The Dialkylbiaryl Phosphine Solution : Dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, have revolutionized the coupling of ortho-substituted substrates 2. Ligands such as XPhos feature a bulky dicyclohexylphosphino group and a highly substituted triisopropylphenyl ring. This architecture forces the Pd(II) intermediate into a highly reactive conformation, utilizing secondary interactions to dramatically accelerate reductive elimination and overcome the steric bottleneck 3.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast with XPhos) Pd0->OxAdd 2-Bromo-4-fluorobenzoate PdII_Ox Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ox TransMet Transmetalation (Steric Bottleneck) PdII_Ox->TransMet Base + Boronic Acid PdII_Trans Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Trans RedElim Reductive Elimination (Accelerated by L) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Di-ortho Biaryl Product RedElim->Product

Catalytic cycle highlighting the steric bottleneck at transmetalation and reductive elimination.

Catalyst Benchmarking Data

To objectively evaluate performance, various palladium systems were benchmarked for the coupling of 2-bromo-4-fluorobenzoic acid (1.0 equiv) and (2-chlorophenyl)boronic acid (1.2 equiv) using K3PO4 (3.0 equiv) as the base.

Catalyst SystemLoading (mol%)Ligand ArchitectureSolvent SystemTemp / TimeYield (%)
Pd(PPh3)4 5.0MonodentateToluene / H₂O100 °C / 24 h< 25%
Pd(dppf)Cl₂ 5.0BidentateDioxane / H₂O90 °C / 18 h48%
SPhos Pd G3 2.0DialkylbiarylTHF / H₂O80 °C / 6 h84%
XPhos Pd G3 1.0 Dialkylbiaryl THF / H₂O 80 °C / 2 h > 95%

Self-Validating Experimental Protocol

The following methodology utilizes a built-in In-Process Control (IPC) to ensure the system is self-validating before proceeding to the critical acidic workup.

Reagents
  • Aryl Halide: 2-Bromo-4-fluorobenzoic acid (1.0 mmol, 219 mg)

  • Boronic Acid: (2-Chlorophenyl)boronic acid (1.2 mmol, 187 mg)

  • Base: K3PO4 (3.0 mmol, 636 mg)

  • Catalyst: XPhos Pd G3 (0.01 mmol, 8.5 mg, 1.0 mol%)

  • Solvent: THF / H₂O (4:1 v/v, 4.0 mL total, degassed)

Step-by-Step Methodology
  • Reagent Preparation & Degassing: Add 2-bromo-4-fluorobenzoic acid, (2-chlorophenyl)boronic acid, and K3PO4 to an oven-dried Schlenk flask. Evacuate the flask and backfill with argon (repeat 3x). Causality: Oxygen rapidly degrades the active Pd(0) species; rigorous degassing is non-negotiable.

  • Solvent Addition: Inject degassed THF (3.2 mL) and degassed H₂O (0.8 mL) via syringe. Causality: The biphasic mixture is required to dissolve both the organic substrates and the highly polar potassium carboxylate intermediate.

  • Catalyst Introduction: Briefly open the flask under a positive flow of argon and add the XPhos Pd G3 precatalyst in one portion.

  • Thermocycling: Seal the flask and heat the vigorously stirring mixture to 80 °C for 2 hours.

  • In-Process Control (IPC) via ¹⁹F NMR: Withdraw a 50 µL aliquot of the organic layer. Quench with 100 µL of 1M HCl, extract with 0.5 mL EtOAc, and analyze via ¹⁹F NMR. Causality: Fluorine NMR provides a rapid, distinct signal shift from the starting material to the product, confirming >95% conversion without complex chromatography.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with 5 mL of H₂O and wash with 5 mL of diethyl ether to remove homocoupled boronic acid byproducts. Carefully acidify the aqueous layer to pH 2-3 using 1 M HCl. Causality: Acidification protonates the carboxylate, driving the target 2-(2-Chlorophenyl)-4-fluorobenzoic acid out of the aqueous phase and into the organic extraction phase.

  • Extraction & Purification: Extract the acidified aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (Heptane/EtOAc) to yield the pure product.

Workflow Prep 1. Reagent Preparation Degas Solvents (THF/H2O) Setup 2. Reaction Setup Add Ar-Br, Ar-B(OH)2, Base, XPhos Pd G3 Prep->Setup React 3. Thermocycling Stir at 80°C for 2-4 h Setup->React IPC 4. In-Process Control 19F NMR / LC-MS React->IPC Workup 5. Aqueous Workup Acidify to pH 2-3, Extract with EtOAc IPC->Workup Purify 6. Purification Crystallization or Flash Chromatography Workup->Purify

Self-validating experimental workflow for the synthesis of 2-(2-Chlorophenyl)-4-fluorobenzoic acid.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (nih.gov).[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.[Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC (nih.gov).[Link]

  • CA2827718A1 - 3-amino-pyridines as gpbar1 agonists.

Sources

Safety & Regulatory Compliance

Safety

2-(2-Chlorophenyl)-4-fluorobenzoic acid proper disposal procedures

Title: Proper Disposal Procedures for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid: A Comprehensive Safety and Operational Guide Introduction As a Senior Application Scientist, I often observe laboratories treating all organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Proper Disposal Procedures for 2-(2-Chlorophenyl)-4-fluorobenzoic Acid: A Comprehensive Safety and Operational Guide

Introduction As a Senior Application Scientist, I often observe laboratories treating all organic acids uniformly. However, 2-(2-Chlorophenyl)-4-fluorobenzoic acid demands a highly specific and rigorous disposal protocol. Structurally, this compound is a halogenated phenylbenzoic acid derivative containing both chlorine (Cl) and fluorine (F) atoms. This dual-halogenation significantly alters its environmental persistence, thermal stability, and regulatory classification.

Improper disposal—such as routing this compound into standard non-halogenated waste streams—can lead to the generation of highly toxic dioxins, furans, hydrogen chloride (HCl), and hydrogen fluoride (HF) gases during standard incineration[1]. To ensure laboratory safety, regulatory compliance, and cost-efficiency, this guide provides a field-proven, self-validating protocol for the containment and destruction of this specific chemical.

Hazard Assessment and Operational Causality

Before executing disposal, it is critical to understand the causality behind the handling rules:

  • Thermal Stability of Carbon-Halogen Bonds: The C-Cl and C-F bonds are highly stable. Standard incinerators operate at temperatures too low to completely break these bonds, risking the release of toxic volatile organic compounds (VOCs). Therefore, this waste must be profiled strictly as Halogenated Organic Waste to ensure it is routed to a high-temperature rotary kiln incinerator (>1,000°C) equipped with caustic scrubbers to neutralize acidic off-gases[1].

  • Cross-Contamination Costs: Mixing even a small amount of 2-(2-Chlorophenyl)-4-fluorobenzoic acid into a non-halogenated solvent waste carboy immediately reclassifies the entire container as halogenated waste. Halogenated waste disposal can cost up to three times more than non-halogenated waste[2].

  • Material Compatibility: As an organic acid, it can slowly react with metal containers, especially in the presence of trace moisture, which can hydrolyze the halogens to form trace HCl/HF. High-density polyethylene (HDPE) or glass containers are mandatory[3][4].

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation and Profiling

  • Determine the Physical State: Identify whether the waste is in solid form (e.g., unreacted powder, contaminated filter paper) or dissolved in a liquid solvent (e.g., reaction mother liquor).

  • Solvent Classification (For Liquids): If the compound is dissolved in a solvent, the entire mixture must be treated as halogenated waste, regardless of whether the primary solvent is non-halogenated (like methanol or DMSO) or halogenated (like dichloromethane)[2][5].

  • Isolate from Incompatibles: Ensure the waste stream is strictly separated from heavy metals, cyanides, strong oxidizers, and basic aqueous wastes to prevent exothermic acid-base reactions or toxic gas release[2][6].

Phase 2: Containerization

  • Select the Receptacle: Use a chemically resistant, 4-liter white poly bottle or a 5-gallon HDPE carboy for liquids. For solids, use double-bagged transparent polyethylene bags inside a rigid, sealable plastic tub[6][7]. Do not use metal cans[4].

  • Fill Limit: Never fill liquid containers beyond 90% capacity. Leaving at least 1 inch of headspace is a self-validating safety measure that allows for vapor expansion and prevents pressure-induced ruptures[3][6].

  • Sealing: Cap the container immediately after adding waste. Funnels must not be left in the container unless they feature a specialized vapor-locking valve[6][7].

Phase 3: Labeling and SAA Storage

  • Immediate Labeling: Attach a Hazardous Waste Tag the moment the first drop or grain of waste enters the container. The tag must explicitly list "2-(2-Chlorophenyl)-4-fluorobenzoic acid" and the exact percentages of any associated solvents[3][6].

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA within the same laboratory where the waste was generated. The SAA must feature secondary containment capable of holding 110% of the largest container's volume[6].

  • Volume Limits: Do not exceed the regulatory limit of 25 gallons of halogenated solvent waste in a single SAA[2].

Phase 4: EHS Transfer and Final Destruction

  • Pickup Request: Once the container reaches 80-90% capacity, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department[3][8].

  • Transport Preparation: Ensure the exterior of the container is wiped down and free of contamination. Do not pack liquid waste carboys inside cardboard boxes, as this obscures leaks and violates transport protocols[7].

Workflow Visualization

G Start 2-(2-Chlorophenyl)- 4-fluorobenzoic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Liquid Dissolved in Solvent State->Liquid Solution SolidBin Halogenated Solid Waste Bin (HDPE, Double-bagged) Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventType->NonHalo Non-Halo LiquidBin Halogenated Liquid Waste (Red/White Jerry Can) Halogenated->LiquidBin NonHalo->LiquidBin *Forces mixture to Halogenated status SAA Satellite Accumulation Area (SAA) Max 90% Capacity SolidBin->SAA LiquidBin->SAA EHS EHS Pickup & Profiling SAA->EHS Incineration High-Temp Incineration (>1000°C) with Caustic Scrubbing EHS->Incineration

Disposal workflow for 2-(2-Chlorophenyl)-4-fluorobenzoic acid routing to high-temp incineration.

Quantitative Disposal Parameters

To ensure a self-validating safety system, adhere strictly to the following operational metrics:

Operational ParameterLimit / SpecificationScientific & Logistical Rationale
Container Fill Limit ≤ 90% (1-inch headspace)Prevents hydrostatic rupture from vapor expansion during temperature fluctuations[3][6].
SAA Volume Limit 25 gallons (Halogenated)Complies with standard EPA/RCRA Satellite Accumulation Area regulations[2].
Container Material HDPE or Borosilicate GlassPrevents acid-catalyzed corrosion and halogen degradation common in metal cans[4][7].
Incineration Temp > 1,000 °CMinimum thermal threshold required to fully cleave stable C-Cl and C-F bonds[1].
Secondary Containment 110% of largest containerEnsures total capture of the chemical in the event of primary vessel catastrophic failure[6].

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Hazardous Waste Disposal & Reduction Guidelines Source: Oregon State University Environmental Health and Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Chlorophenyl)-4-fluorobenzoic acid

As a Senior Application Scientist, I recognize that handling specialized halogenated biaryl fragments like 2-(2-Chlorophenyl)-4-fluorobenzoic acid requires more than just a cursory glance at a safety sheet. To ensure the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated biaryl fragments like 2-(2-Chlorophenyl)-4-fluorobenzoic acid requires more than just a cursory glance at a safety sheet. To ensure the integrity of your research and the absolute safety of your laboratory personnel, you must understand the mechanistic reasoning behind every safety protocol.

This comprehensive guide moves beyond basic compliance, providing a self-validating, step-by-step operational framework for handling, decontaminating, and disposing of this specific chemical class [1].

Hazard Assessment & Mechanistic Toxicology

2-(2-Chlorophenyl)-4-fluorobenzoic acid is a halogenated biphenylcarboxylic acid. While it is an invaluable building block in drug discovery, its structural features dictate specific handling precautions [2].

  • Dermal and Ocular Toxicity: The lipophilic nature of the biphenyl system, enhanced by the chloro and fluoro substituents, allows the molecule to readily interact with biological membranes. Concurrently, the acidic carboxylic moiety lowers the local pH upon contact with mucosal membranes (eyes, respiratory tract), causing immediate protein denaturation and severe irritation [1].

  • Aerosolization Hazard: As a fine, dry powder, this compound is highly susceptible to static charge accumulation, making it an inhalation hazard (STOT SE 3) [3].

Table 1: Hazard Classification & PPE Specifications
Hazard Class (GHS)Mechanistic CauseRequired PPESpecification / Standard
Skin Irritation (Cat 2) Lipophilic halogens enhance dermal penetration; acid lowers local pH.Gloves, Lab CoatNitrile (≥0.11 mm); Flame-retardant cotton.
Eye Irritation (Cat 2A) Acidic dust causes immediate protein denaturation on the cornea.Safety GogglesSnug-fitting, indirect venting (EN 166 / ANSI Z87.1).
Acute Tox, Oral (Cat 4) Systemic absorption disrupts cellular metabolism.Hygiene ProtocolsStrict no eating/drinking; mandatory handwashing.
STOT SE 3 (Respiratory) Inhalation of fine particulate matter inflames mucosal linings.Respirator / HoodN95/FFP2 mask if outside hood; otherwise, Fume Hood.

Operational Handling Protocol

To prevent exposure and ensure material purity, follow this step-by-step methodology. Every step includes a built-in validation check to confirm the system's safety before proceeding.

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling within a certified chemical fume hood. Ensure the hood's face velocity is between 80–100 feet per minute (fpm).

  • Causality: This specific velocity is optimal for capturing fine halogenated powders without creating turbulent eddies that could blow the powder back into the user's breathing zone [2].

  • Validation: Check the digital airflow monitor on the hood. Do not uncap the vial until the monitor reads a stable >80 fpm.

Step 2: Weighing and Transfer

  • Action: Use a grounded, anti-static weigh boat and a static-free (e.g., PTFE-coated) spatula.

  • Causality: Halogenated organic powders hold significant static charge. A sudden static discharge can cause the powder to repel and aggressively aerosolize, leading to immediate inhalation exposure and loss of valuable material.

  • Validation: Observe the powder as the spatula approaches; if the powder "jumps" or clings aggressively to the tool, stop immediately. Use an anti-static ionizer gun on the workspace before proceeding.

Step 3: Solubilization

  • Action: Dissolve the compound in compatible organic solvents (e.g., DMSO, DMF, or DCM) slowly.

  • Causality: 2-(2-Chlorophenyl)-4-fluorobenzoic acid has poor aqueous solubility due to its hydrophobic biphenyl core. Using the correct organic solvent prevents the formation of unmanageable, sticky suspensions that are difficult to transfer and prone to splashing.

  • Validation: Perform a visual inspection. The resulting solution must be completely clear. Any cloudiness indicates incomplete dissolution, requiring further agitation.

Spill Response & Decontamination Workflow

In the event of a spill, dry sweeping is strictly prohibited. The following workflow outlines the precise logic for containment and neutralization [1] [3].

SpillResponse Start Spill Detected: 2-(2-Chlorophenyl)-4-fluorobenzoic acid Assess Is spill > 50g or highly aerosolized? Start->Assess Major Evacuate Lab & Call HazMat Assess->Major Yes Minor Don Appropriate PPE (Nitrile, Goggles, N95) Assess->Minor No Dampen Cover with Damp Absorbent (Prevents Dusting) Minor->Dampen Sweep Sweep into Sealed Hazardous Waste Container Dampen->Sweep Wash Wash Area with 1M NaOH (Neutralizes Acid) Sweep->Wash End Document Incident & Dispose as Halogenated Waste Wash->End

Workflow for the assessment and decontamination of 2-(2-Chlorophenyl)-4-fluorobenzoic acid spills.

Step-by-Step Decontamination:

  • Dampen: Cover the dry powder spill with a damp absorbent pad. Causality: The moisture binds the fine particulates, preventing them from becoming airborne during the physical cleanup [2].

  • Collect: Carefully sweep the dampened mass into a sealable, compatible hazardous waste container using a disposable plastic scraper.

  • Neutralize: Wash the affected benchtop area with a 1M NaOH solution, followed by a distilled water rinse. Causality: The compound is a weak acid. The NaOH chemically converts the residual lipophilic acid into a highly water-soluble sodium salt, which is easily wiped away, ensuring zero residue is left behind.

  • Validation: Swab the cleaned area with a wet pH indicator strip. A neutral pH (7.0) confirms the complete removal of the acidic compound.

Logistical Disposal Plan

Improper disposal of halogenated aromatics poses severe environmental and regulatory risks.

  • Solid Waste: All contaminated PPE, weigh boats, and absorbent pads must be segregated into clearly labeled "Halogenated Organic Solid Waste" containers.

  • Liquid Waste: Solvent mixtures containing this compound must be placed in "Halogenated Organic Liquid Waste" carboys.

  • Causality: Halogenated compounds require specific high-temperature incineration protocols to prevent the formation of highly toxic environmental pollutants (such as dioxins and furans). Mixing them with non-halogenated waste violates environmental regulations and creates dangerous downstream reactions at the disposal facility [1] [2].

References

  • NextSDS. (2026). Chemical Substance Information: 2-(4-chloro-2-fluorophenyl)benzoic acid. Retrieved from [Link]

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